molecular formula C20H23ClN2O2 B15575627 YM-46303

YM-46303

Katalognummer: B15575627
Molekulargewicht: 358.9 g/mol
InChI-Schlüssel: ZUBLNWRGQSNWGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

YM-46303 is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBLNWRGQSNWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Discovery, Synthesis, and Biological Evaluation of Pharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial analysis indicates a potential misclassification of the compound YM-46303. This document will first clarify the established mechanism of action for this compound and provide a detailed guide on its discovery and synthesis based on published scientific literature. Subsequently, to address the underlying interest in bone resorption, a separate, detailed guide on the discovery and synthesis of a representative bone resorption inhibitor, Alendronate, is provided.

Part 1: this compound - A Selective M3 Muscarinic Receptor Antagonist

Introduction and Discovery

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It was discovered and developed by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma) as a potential treatment for urinary incontinence and overactive bladder.[1][3][] The discovery was part of a program to develop bladder-selective M3 antagonists with potent activities and fewer side effects, such as dry mouth or cardiovascular effects, which are associated with less selective muscarinic antagonists.[1][3]

The key innovation in the design of this compound was the identification of the biphenyl-2-yl group as a novel hydrophobic replacement for the benzhydryl group commonly found in other muscarinic antagonists.[] This structural modification led to high affinity for M1 and M3 receptors, with a significant selectivity for the M3 receptor over the M2 subtype, which is crucial for avoiding cardiac side effects.[1][2][] this compound, identified as 1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate hydrochloride, emerged as the lead candidate from a series of novel biphenylylcarbamate derivatives.[3][]

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) is a critical measure of its potency and selectivity. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), demonstrates its high affinity for the M3 receptor and its selectivity over the M2 receptor.[2]

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M2 Selectivity (fold)
This compound 8.87.88.98.28.412.6
Data sourced from Naito R, et al. Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94.[2]
Synthesis of this compound

The synthesis of this compound involves the reaction of 2-aminobiphenyl (B1664054) with a suitable carbonylating agent to form an isocyanate intermediate, which is then reacted with 4-hydroxyquinuclidine (1-azabicyclo[2.2.2]octan-4-ol). The final product is typically isolated as a hydrochloride salt.

Experimental Protocol: Synthesis of 1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate hydrochloride (this compound)

  • Step 1: Formation of 2-Isocyanatobiphenyl. To a solution of 2-aminobiphenyl in a dry, inert solvent such as toluene, an excess of a phosgenating agent (e.g., triphosgene) is added at 0°C in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl produced. The reaction mixture is stirred and slowly warmed to room temperature and then heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch at approx. 2270 cm⁻¹). The solvent is removed under reduced pressure to yield crude 2-isocyanatobiphenyl, which can be used in the next step without further purification.

  • Step 2: Carbamate Formation. The crude 2-isocyanatobiphenyl is dissolved in a dry aprotic solvent like dichloromethane (B109758) (DCM). To this solution, a solution of 4-hydroxyquinuclidine in DCM is added dropwise at room temperature. The reaction is stirred for several hours until completion (monitored by TLC).

  • Step 3: Salt Formation and Isolation. After the reaction is complete, the solvent is evaporated. The resulting residue is redissolved in a minimal amount of a suitable solvent like ethanol (B145695) or ethyl acetate. A solution of hydrochloric acid in ether or ethanol is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum to yield this compound as a white solid.

Biological Evaluation and Signaling Pathway

This compound functions by blocking the M3 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[5] Activation of the M3 receptor by acetylcholine normally initiates a signaling cascade that leads to smooth muscle contraction. This compound, as a competitive antagonist, prevents this activation.[5]

Signaling Pathway of M3 Muscarinic Receptor Activation

M3_Signaling_Pathway ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates YM46303 This compound (Antagonist) YM46303->M3R Binds & Blocks Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Phosphorylates Targets

M3 receptor signaling pathway blocked by this compound.

Experimental Protocol: In Vitro Bladder Contraction Inhibition Assay

This assay measures the ability of this compound to inhibit agonist-induced contractions of bladder smooth muscle strips.

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized according to approved ethical guidelines. The urinary bladder is excised and placed in cold, oxygenated Krebs solution. The bladder body is cut into longitudinal strips (approx. 2 mm wide and 8 mm long).[6]

  • Mounting: Each strip is mounted in an organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂. One end is attached to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.[6]

  • Equilibration: Tissues are equilibrated under a resting tension of 1.0 g for 60 minutes, with the bath solution being replaced every 15 minutes.

  • Contraction Induction: A stable contractile response is induced by adding a submaximal concentration of a muscarinic agonist, such as carbachol, to the bath.

  • Antagonist Application: Once a stable contraction plateau is reached, increasing concentrations of this compound are added cumulatively to the bath. The relaxation of the muscle strip is recorded.

  • Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction of the carbachol-induced contraction. An IC₅₀ value (the concentration of antagonist that causes 50% inhibition) is calculated by plotting the percentage inhibition against the logarithm of the this compound concentration.

Experimental Workflow: Muscarinic Receptor Binding Assay

Binding_Assay_Workflow Start Start: Prepare Materials Membranes Cell Membranes (Expressing M3R) Start->Membranes Radioligand Radioligand (e.g., [³H]-NMS) Start->Radioligand TestCompound Test Compound (this compound) Start->TestCompound Incubate Incubate at 30°C Membranes->Incubate Radioligand->Incubate TestCompound->Incubate Filter Rapid Filtration (Separate bound/unbound) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (Measure radioactivity) Wash->Scintillation Analyze Data Analysis (Calculate IC₅₀, Ki) Scintillation->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Part 2: Alendronate - A Representative Bone Resorption Inhibitor

Introduction and Discovery

To address the interest in bone resorption, this section details the discovery and synthesis of Alendronate, a well-established bone resorption inhibitor. Alendronate (4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid) belongs to the nitrogen-containing bisphosphonate class of drugs.[7] These compounds are synthetic analogs of pyrophosphate and are used to treat osteoporosis and other bone diseases.[8][9] Their discovery stemmed from research into compounds that could inhibit mineralization and bind to hydroxyapatite, the mineral component of bone.[8] The addition of a nitrogen atom in the side chain was found to dramatically increase antiresorptive potency. Alendronate was developed by Merck and was first approved for medical use in 1995.[9]

Quantitative Data: Efficacy in Bone Mineral Density

The primary therapeutic effect of Alendronate is to increase bone mineral density (BMD) and reduce the risk of fractures.[8]

Study PopulationTreatment DurationSiteMean % Change in BMD (vs. Placebo)
Postmenopausal Women3 yearsLumbar Spine+8.8%
Postmenopausal Women3 yearsFemoral Neck+5.9%
Men with Osteoporosis2 yearsLumbar Spine+7.1%
Data are representative of typical findings in large clinical trials.
Synthesis of Alendronate

A common and practical synthesis for Alendronate involves the reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride (B1173362) in the presence of a non-reactive solvent like methanesulfonic acid.[10]

Experimental Protocol: Synthesis of Alendronate

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-aminobutyric acid (1 equivalent) and phosphorous acid (1 equivalent).[10]

  • Dissolution: Add a minimal amount of methanesulfonic acid to dissolve the reactants and heat the mixture to 65°C.[10]

  • Addition of PCl₃: While maintaining the temperature at 65°C, add phosphorus trichloride (PCl₃, 2 equivalents) dropwise over approximately 20 minutes.[10]

  • Reaction: Stir the reaction mixture at 65°C overnight.[10]

  • Quenching and Precipitation: Cool the mixture in an ice bath and quench by slowly adding iced distilled water. Transfer the mixture to a larger flask.

  • pH Adjustment: Adjust the pH of the aqueous solution to 4.3 using a 50% (w/w) aqueous solution of sodium hydroxide (B78521) (NaOH) to precipitate the alendronic acid.[10]

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with anhydrous methanol (B129727) to remove residual methanesulfonic acid. Dry the purified solid in a desiccator at 40°C overnight to yield alendronic acid.[10]

Biological Evaluation and Signaling Pathway

Alendronate inhibits bone resorption by targeting osteoclasts, the cells responsible for breaking down bone tissue.[7][8] It does not directly interact with the RANKL pathway but rather disrupts the intracellular mevalonate (B85504) pathway within the osteoclast after being endocytosed.[8][11] This action inhibits an enzyme called farnesyl pyrophosphate synthase (FPPS), leading to a loss of function and induction of apoptosis in osteoclasts.[7][8] This is distinct from agents like Denosumab, a monoclonal antibody that directly binds to and neutralizes RANKL, preventing it from activating its receptor RANK on osteoclast precursors.[5][12][13]

Signaling Pathway of Osteoclast Activation and Inhibition

RANKL_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular RANKL RANKL RANK RANK Receptor RANKL->RANK Binds & Activates Denosumab Denosumab (Antibody) Denosumab->RANKL Binds & Blocks Alendronate Alendronate TRAF6 TRAF6 RANK->TRAF6 Recruits Osteoclast Osteoclast Precursor NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK NFATc1 NFATc1 Activation NFkB->NFATc1 Upregulates MAPK->NFATc1 Activates Differentiation Osteoclast Differentiation & Activation NFATc1->Differentiation FPPS FPPS Enzyme (Mevalonate Pathway) Alendronate->FPPS Inhibits Apoptosis Osteoclast Apoptosis FPPS->Apoptosis Inhibition leads to

RANKL signaling and Alendronate's intracellular target.

Experimental Protocol: In Vitro Osteoclast Differentiation and Bone Resorption (Pit) Assay

This assay assesses the ability of a compound to inhibit the formation of functional, bone-resorbing osteoclasts from precursor cells.[14][15]

  • Precursor Cell Isolation: Bone marrow is flushed from the femurs and tibias of C57BL/6 mice. Red blood cells are lysed, and the remaining bone marrow-derived macrophages (BMMs) are collected.[14][16]

  • Cell Culture: BMMs are plated on either standard tissue culture plates (for differentiation assessment) or on sterile bovine cortical bone slices in a 96-well plate (for resorption assessment).[16][17]

  • Osteoclastogenesis Induction: Cells are cultured in α-MEM with 10% FBS, M-CSF (Macrophage Colony-Stimulating Factor, e.g., 20 ng/mL), and RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand, e.g., 50 ng/mL) to induce differentiation into osteoclasts. The test compound (e.g., Alendronate) is added at various concentrations. The medium is changed every 2-3 days.[14][18]

  • Differentiation Assessment (TRAP Staining): After 5-7 days, cells on tissue culture plates are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive, multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.[14][15]

  • Resorption Assessment (Pit Assay): After 10-14 days, the bone slices are treated to remove all cells (e.g., with sonication in ammonium (B1175870) hydroxide). The slices are then stained (e.g., with toluidine blue or using von Kossa staining) to visualize the resorption pits excavated by the osteoclasts.[16][17][19]

  • Data Analysis: The number of osteoclasts per well is quantified for the differentiation assay. For the resorption assay, the total area of resorption pits on the bone slice is measured using image analysis software (e.g., ImageJ).[19] The inhibitory effect of the compound is determined by comparing the results to the vehicle-treated control.

Experimental Workflow: Osteoclast Bone Resorption (Pit) Assay

Pit_Assay_Workflow Start Start: Isolate Bone Marrow Macrophages (BMMs) Plate Plate BMMs on Bone Slices Start->Plate Induce Induce Differentiation (M-CSF + RANKL) +/- Test Compound Plate->Induce Culture Culture for 10-14 Days (Change media every 2-3 days) Induce->Culture RemoveCells Remove Cells from Slices (e.g., Sonication) Culture->RemoveCells Stain Stain Slices for Pits (e.g., Toluidine Blue) RemoveCells->Stain Image Image Acquisition (Microscopy) Stain->Image Analyze Quantify Resorption Area (ImageJ Analysis) Image->Analyze End End Analyze->End

Workflow for an in vitro bone resorption pit assay.

References

YM-46303: A Technical Deep Dive into Muscarinic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor binding affinity of YM-46303, a potent and selective antagonist. The document collates quantitative binding data, details the experimental protocols used for its determination, and visualizes key experimental and signaling pathways. This compound has demonstrated high affinity for M1 and M3 muscarinic receptor subtypes with a notable selectivity for the M3 subtype over the M2 receptor, suggesting its potential for targeted therapeutic applications.

Quantitative Data Presentation: Muscarinic Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) is summarized below. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), is derived from foundational pharmacological studies. A higher pKi value is indicative of a higher binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M2 Selectivity (fold)
This compound8.87.88.98.28.412.6
Data sourced from Naito R, et al. Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94.[1][2][3] The selectivity is calculated from the ratio of the Ki value for the M2 receptor to that of the M3 receptor.[1]

Experimental Protocols

The determination of the binding affinity of this compound for muscarinic receptors is primarily achieved through competitive radioligand binding assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[1]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.[1]

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (B194438) (1 µM), a high-affinity muscarinic antagonist, is used to determine the level of non-specific binding of the radioligand.[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

  • Equipment: 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.[1]

Procedure:

  • Preparation: A series of dilutions of the test compound, this compound, are prepared in the assay buffer.

  • Incubation: The cell membranes expressing a specific muscarinic receptor subtype are incubated in the 96-well plates with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of this compound. A parallel set of wells containing the radioligand and a high concentration of atropine is used to determine non-specific binding.

  • Equilibration: The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[4]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (hM1-hM5 expressing) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation YM46303 This compound (Serial Dilutions) YM46303->Incubation Atropine Atropine (for Non-specific Binding) Atropine->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Terminate Reaction Counting Scintillation Counting (quantify radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: M3 Muscarinic Receptor

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates YM46303 This compound (Antagonist) YM46303->M3R Blocks ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates

Caption: M3 muscarinic receptor signaling pathway.

References

YM-46303: A Technical Examination of M1 versus M3 Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the muscarinic M1 and M3 receptor selectivity profile of YM-46303, a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document consolidates available quantitative binding data, provides detailed experimental methodologies for key assays, and visualizes the relevant signaling pathways and experimental workflows. This compound has demonstrated high affinity for both M1 and M3 receptors, with a notable selectivity for the M3 subtype over the M2 receptor.[1][2] This characteristic suggests its potential for therapeutic applications where M3 receptor antagonism is desirable, while potentially minimizing cardiac side effects associated with M2 receptor blockade.

Quantitative Data Presentation: Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized below. A higher pKi value is indicative of a greater binding affinity.

Receptor SubtypepKiKi (nM)M3 Selectivity (fold vs. M2)
M1 8.81.58-
M2 7.815.8-
M3 8.71.997.94
M4 8.26.31-
M5 8.43.98-

Data is based on findings reported by Naito R, et al. in Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94.[1]

While the binding affinities for M1 and M3 receptors are comparable, the selectivity of this compound for the M3 receptor over the M2 receptor is a key characteristic of its pharmacological profile.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the selectivity of compounds like this compound.

Radioligand Binding Assay

This protocol outlines a generalized procedure for determining the binding affinity of a test compound for muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar suitable muscarinic radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (B194438) (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either the assay buffer (for total binding), varying concentrations of this compound, or atropine (for non-specific binding).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assay (Calcium Mobilization)

This protocol describes a method to assess the functional antagonist activity of this compound at Gq-coupled receptors like M1 and M3 by measuring the inhibition of agonist-induced intracellular calcium mobilization.

Objective: To determine the functional potency (e.g., pA2 or IC50) of this compound in blocking M1 and M3 receptor-mediated calcium release.

Materials:

  • Cells: HEK-293 or CHO cells stably expressing either the human M1 or M3 muscarinic receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Muscarinic agonist: Carbachol or acetylcholine.

  • Test compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into black, clear-bottom 96-well microplates and allow them to attach overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer at 37°C for approximately one hour.

  • Compound Incubation: Wash the cells with the assay buffer and then incubate them with varying concentrations of this compound or vehicle for a predetermined period.

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a pre-determined concentration of the muscarinic agonist (typically the EC80) into each well and record the change in fluorescence over time.

Data Analysis:

  • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data to the response of the agonist in the absence of the antagonist (100% response) and the response of the vehicle control (0% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

  • To determine the pA2 value, concentration-response curves to the agonist are generated in the presence of several fixed concentrations of this compound. The pA2 is then calculated from the Schild equation.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.

M1_M3_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R M3R M3 Receptor ACh->M3R Gq Gq Protein M1R->Gq activates M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activate Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activate CellularResponse Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->CellularResponse phosphorylates targets YM46303 This compound (Antagonist) YM46303->M1R blocks YM46303->M3R blocks

Caption: M1 and M3 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (M1-M5) - [³H]-NMS - this compound dilutions - Atropine start->prep incubate Incubate Components in 96-well Plate prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki count->analyze end End analyze->end

References

The Pharmacological Profile of YM-46303: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract

YM-46303 is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). Developed by Yamanouchi Pharmaceutical Co., Ltd., its pharmacological profile is characterized by a high affinity for the M3 receptor subtype, with notable selectivity over the M2 receptor. This selectivity profile suggests its potential as a therapeutic agent for conditions mediated by M3 receptor activation, such as overactive bladder, with a reduced likelihood of cardiac side effects associated with M2 receptor blockade. In vivo studies in animal models have demonstrated the efficacy of this compound in inhibiting bladder contractions at doses that have a lesser effect on salivary secretion, indicating a favorable therapeutic window. This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and relevant signaling pathways associated with this compound.

Core Pharmacological Profile

This compound, with the chemical name 1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride and CAS number 171722-81-9, is a competitive antagonist at muscarinic acetylcholine receptors. Its primary pharmacological activity is the selective blockade of M3 receptors.

Mechanism of Action

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). The M3 receptor is predominantly coupled to the Gq/11 family of G-proteins. Upon activation by the endogenous neurotransmitter acetylcholine, the M3 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), lead to various physiological responses, including smooth muscle contraction and glandular secretion. This compound exerts its pharmacological effect by competitively binding to the M3 receptor, thereby preventing the binding of acetylcholine and inhibiting this downstream signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound
Receptor SubtypepKiKi (nM)M3 vs M2 Selectivity (fold)
M18.81.58
M27.815.812.6
M38.91.26
M48.26.31
M58.43.98
Data derived from Naito R, et al. Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94.[1] The selectivity is calculated as the ratio of the Ki value for the M2 receptor to the Ki value for the M3 receptor.
Table 2: In Vivo Activity of this compound in Rats
ActivityThis compound vs. Oxybutynin
Inhibition of Reflexly-Evoked Rhythmic Bladder Contractions~10 times higher activity
Selectivity for Urinary Bladder Contraction vs. Salivary Secretion~5-fold greater selectivity
Data derived from Naito R, et al. Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94.[1]

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M3 muscarinic receptor, which is antagonized by this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M3R Binds & Activates YM46303 This compound YM46303->M3R Binds & Inhibits ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ (intracellular) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Response Mediates PKC->Response Phosphorylates Downstream Targets

M3 Muscarinic Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound for muscarinic receptors.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Muscarinic Receptor Subtypes (M1-M5) start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [3H]-NMS) - Varying concentrations of this compound - Buffer prep_membranes->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (e.g., Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is based on the methodology described in the original pharmacological characterization of this compound.[1]

  • Tissues and Membrane Preparation: Cerebral cortex (for M1), heart (for M2), and submandibular gland (for M3) from male Wistar rats were used. Tissues were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the same buffer to obtain a crude membrane preparation.

  • Binding Assay: The membrane preparations were incubated with the non-selective muscarinic radioligand [3H]-quinuclidinyl benzilate ([3H]-QNB) in the presence of varying concentrations of this compound. The incubation was carried out at 25°C for 60 minutes in a final volume of 1 ml.

  • Separation and Quantification: The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding was determined in the presence of a saturating concentration of atropine (B194438) (1 µM). The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Bladder Activity in Rats

This protocol is based on the in vivo studies cited for this compound.[1][2]

  • Animal Preparation: Female Sprague-Dawley rats were anesthetized with urethane. A catheter was inserted into the bladder via the urethra for saline infusion and pressure recording. Another catheter was placed in the femoral vein for drug administration.

  • Induction of Rhythmic Bladder Contractions: The bladder was filled with saline at a constant rate to induce reflex rhythmic contractions.

  • Drug Administration: this compound or a comparator drug (e.g., oxybutynin) was administered intravenously.

  • Measurement and Data Analysis: Bladder pressure was continuously monitored. The inhibitory effect of the drug was quantified by measuring the reduction in the amplitude of the rhythmic contractions. Dose-response curves were constructed to determine the dose required to produce a 50% inhibition of the contraction amplitude (ID50).

In Vivo Assessment of Salivary Secretion in Rats

This protocol is based on the in vivo studies cited for this compound.[1]

  • Animal Preparation: Male Wistar rats were anesthetized. The submandibular salivary duct was cannulated for the collection of saliva.

  • Stimulation of Salivation: Salivation was induced by intravenous infusion of a muscarinic agonist, such as pilocarpine (B147212).

  • Drug Administration: this compound or a comparator drug was administered intravenously prior to the pilocarpine infusion.

  • Measurement and Data Analysis: Saliva was collected for a defined period, and the volume was measured. The inhibitory effect of the drug was determined by the reduction in the volume of secreted saliva compared to control animals. Dose-response curves were generated to calculate the ID50 for the inhibition of salivation.

Conclusion

This compound is a potent and selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with a significant selectivity over the M2 receptor, makes it a promising candidate for the treatment of disorders characterized by M3 receptor overactivity, such as overactive bladder. The in vivo data in rats, demonstrating a greater inhibitory effect on bladder contractions compared to salivary secretion, further supports its potential for a favorable clinical profile with reduced anticholinergic side effects. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of M3 muscarinic receptor antagonists.

References

In Vitro Characterization of YM-46303 (Amiselimod/MT-1303): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of YM-46303, now widely known as amiselimod (B1664909) or MT-1303. This document collates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. Amiselimod is a next-generation, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] It is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active metabolite, amiselimod phosphate (B84403) (amiselimod-P), which is responsible for its pharmacological activity.[1]

Mechanism of Action

Amiselimod-P acts as a potent functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, it induces receptor internalization, rendering the cells unresponsive to the endogenous S1P gradient.[1] This effectively traps lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation, which is the key mechanism for its efficacy in autoimmune diseases.[2][3] A significant advantage of amiselimod is its high selectivity for the S1P1 receptor subtype, with minimal activity at the S1P3 receptor, which is associated with the dose-limiting cardiotoxicity (bradycardia) observed with less selective S1P modulators like fingolimod (B1672674).[4][5]

Quantitative Data Summary: Receptor Binding and Functional Activity

The in vitro activity of amiselimod's active metabolite, amiselimod phosphate (amiselimod-P), has been quantified across various assays, demonstrating its high potency and selectivity for the S1P1 receptor. The data from competitive radioligand binding, GTPγS binding, and calcium mobilization assays are summarized below.

Assay TypeReceptor SubtypeParameterValue (nM)Reference
Competitive Radioligand Binding Human S1P1Ki0.13[6][7][8]
Human S1P5Ki1.5[6][7][8]
[³⁵S]GTPγS Binding Human S1P1EC₅₀0.046[6][7]
Human S1P5EC₅₀0.54[6]
Calcium Mobilization Human S1P1EC₅₀0.075[4]
Human S1P2EC₅₀No distinct activity[4]
Human S1P3EC₅₀No distinct activity[4]
Human S1P4EC₅₀>1000[4]
Human S1P5EC₅₀3.5[4]
GIRK Channel Activation Human Atrial MyocytesEC₅₀41.6[4]

Signaling Pathway and Mechanism of Action

The primary mechanism of amiselimod involves the modulation of the S1P1 receptor signaling pathway. As a functional antagonist, amiselimod-P prevents the downstream signaling that promotes lymphocyte egress from lymphoid tissues.

S1P1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1R S1P1 Receptor S1P->S1P1R Binds & Activates AmiselimodP Amiselimod-P AmiselimodP->S1P1R Binds to G_protein Gi/o Protein S1P1R->G_protein Activates Internalization Receptor Internalization & Degradation S1P1R->Internalization Induces Downstream Downstream Signaling (e.g., Akt, Rac activation) G_protein->Downstream Initiates Egress Lymphocyte Egress Downstream->Egress Promotes Internalization->Egress Inhibits

S1P1 receptor signaling and inhibition by Amiselimod-P.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize amiselimod are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (amiselimod-P) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand_Binding_Workflow Start Start Prep Prepare cell membranes expressing S1P receptors Start->Prep Mix Incubate membranes with [3H]-ozanimod and varying concentrations of Amiselimod-P Prep->Mix Equil Allow binding to reach equilibrium Mix->Equil Filter Separate bound and free radioligand via vacuum filtration Equil->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using scintillation counting Wash->Count Analyze Analyze data to determine IC50 and calculate Ki using Cheng-Prusoff equation Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from CHO cells stably expressing human S1P1 or S1P5 receptors are prepared.[6]

  • Assay Buffer: A typical buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free BSA.[6]

  • Incubation: Membranes are incubated in 96-well plates with a fixed concentration of a radiolabeled S1P receptor ligand (e.g., [³H]-ozanimod) and a range of concentrations of the unlabeled competitor, amiselimod-P.[6] Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[9]

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of amiselimod-P that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist stimulation. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

GTPgS_Binding_Workflow Start Start Prep Prepare cell membranes expressing S1P receptors Start->Prep Mix Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of Amiselimod-P Prep->Mix Equil Incubate at room temperature to allow G-protein activation Mix->Equil Filter Terminate reaction by rapid filtration onto filter plates Equil->Filter Wash Wash filters to remove unbound [35S]GTPγS Filter->Wash Count Quantify bound radioactivity using a scintillation counter Wash->Count Analyze Plot specific binding vs. concentration to determine EC50 and Emax Count->Analyze End End Analyze->End

Workflow for a [³⁵S]GTPγS binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared as in the radioligand binding assay.[10]

  • Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl₂, NaCl, and saponin.[6]

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and varying concentrations of amiselimod-P. The incubation is carried out at room temperature for 30-60 minutes.[10]

  • Filtration and Detection: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to generate concentration-response curves, from which the potency (EC₅₀) and efficacy (Emax) of amiselimod-P are determined.[9]

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. For Gi-coupled receptors like S1P1, cells are often co-transfected with a promiscuous G-protein that couples to the calcium pathway.

Calcium_Flux_Workflow Start Start Plate Plate cells expressing S1P receptors in 96-well plates Start->Plate Load Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Plate->Load Incubate Incubate to allow dye de-esterification Load->Incubate Stimulate Add varying concentrations of Amiselimod-P and measure fluorescence Incubate->Stimulate Read Monitor fluorescence changes over time using a fluorometric imaging plate reader Stimulate->Read Analyze Analyze fluorescence intensity data to determine EC50 for calcium release Read->Analyze End End Analyze->End

Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the human S1P receptor subtypes are cultured in 96-well, black-walled, clear-bottomed plates.[11]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[11]

  • Compound Addition and Signal Detection: The plate is placed in a fluorometric imaging plate reader (e.g., a FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of amiselimod-P. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.[11]

  • Data Analysis: Concentration-response curves are generated by plotting the peak fluorescence response against the concentration of amiselimod-P. The EC₅₀ value, representing the concentration that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response model.[9]

References

YM-46303: A Preclinical Overview of a Potent and Selective M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data for YM-46303, a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this compound, particularly for conditions characterized by smooth muscle overactivity, such as overactive bladder (OAB). This document collates available quantitative data on its binding affinity and in vivo efficacy, details the experimental protocols for key assays, and visualizes associated signaling pathways and experimental workflows.

Core Compound Profile

This compound is a biphenylylcarbamate derivative that has demonstrated high affinity for M1 and M3 muscarinic receptors, with notable selectivity for the M3 subtype over the M2 receptor.[1][2] This selectivity profile is of significant therapeutic interest, as antagonism of M3 receptors is the primary mechanism for reducing involuntary bladder contractions, while concurrent blockade of M2 receptors can be associated with undesirable cardiac side effects.[1]

Quantitative Data Summary

The following tables summarize the available quantitative preclinical data for this compound, providing a comparative perspective with other established M3 muscarinic receptor antagonists.

In Vitro Muscarinic Receptor Binding Affinity

The binding affinity of this compound and other M3 antagonists for the five human muscarinic receptor subtypes (M1-M5) is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M2 Selectivity (fold)
This compound 8.87.88.98.28.412.6
Darifenacin8.27.49.17.38.0-
Solifenacin7.66.87.96.97.5-
Oxybutynin8.77.88.98.07.4-
Tolterodine8.88.08.57.77.7-
Data for this compound is based on the findings reported by Naito R, et al. in Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94.[1] Data for other antagonists is provided for comparative purposes.[3] M3 vs M2 selectivity for this compound is calculated as the ratio of the Ki value for the M2 receptor to the Ki value for the M3 receptor.[1]
In Vitro Functional Potency (pA2)
CompoundM3 (pA2)
Darifenacin8.8
Solifenacin7.6
Oxybutynin8.1
Tolterodine7.9
Data for the comparative antagonists is provided for context.[3]
In Vivo Efficacy

Preclinical in vivo studies in rats have demonstrated the potent and selective action of this compound on bladder function.

ParameterThis compound vs. Oxybutynin
Inhibitory Activity on Bladder Pressure Approximately 10 times higher
Selectivity (Urinary Bladder vs. Salivary Gland) Approximately 5-fold greater
Data is based on studies of reflexly-evoked rhythmic bladder contractions in rats.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the inhibition constant (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.[1]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[1][3]

  • Test Compound: this compound.[1]

  • Non-specific Binding Control: Atropine (1 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the test compound (this compound).

  • The incubation is carried out at a specified temperature and duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of atropine.

Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Functional Antagonism (pA2)

Objective: To determine the functional potency (pA2) of an antagonist in inhibiting agonist-induced intracellular calcium mobilization mediated by the M3 receptor.

Materials:

  • A cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol).

  • Test antagonist (this compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.

Procedure:

  • Cells are seeded in microplates and loaded with a calcium-sensitive fluorescent dye.

  • The cells are then incubated with varying concentrations of the antagonist (this compound) for a predetermined period.

  • A concentration-response curve to the agonist (carbachol) is generated in the absence and presence of different concentrations of the antagonist.

  • Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye.

Data Analysis:

  • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • The agonist concentration-response curves are plotted in the absence and presence of the antagonist.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

  • The pA2 value is determined as the x-intercept of the Schild regression line.

In Vivo Model of Overactive Bladder in Rats

Objective: To evaluate the in vivo efficacy of a test compound in inhibiting reflexly-evoked rhythmic bladder contractions in an animal model.

Materials:

  • Anesthetized rats.

  • Catheter for intravesical pressure measurement.

  • Infusion pump.

  • Pressure transducer and recording system.

  • Test compound (this compound) and vehicle.

  • Agonist to induce bladder contractions (e.g., carbachol, or measurement of reflexly-evoked contractions).

Procedure:

  • Rats are anesthetized, and a catheter is inserted into the bladder via the urethra for both saline infusion and pressure recording.

  • The bladder is filled with saline to induce rhythmic contractions.

  • Once stable rhythmic contractions are established, the test compound (this compound) or vehicle is administered, typically intravenously or orally.

  • Bladder pressure is continuously monitored and recorded before and after drug administration.

  • For selectivity studies, salivary secretion can be measured simultaneously, often stimulated by an agent like oxotremorine.

Data Analysis:

  • The frequency and amplitude of the rhythmic bladder contractions are quantified.

  • The inhibitory effect of the test compound is expressed as the percentage reduction in the frequency and/or amplitude of contractions compared to the pre-drug baseline.

  • Dose-response curves are constructed to determine the dose that produces a 50% inhibition of the response (ED50).

  • Selectivity is determined by comparing the dose required to inhibit bladder contractions with the dose that inhibits salivary secretion.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YM46303 This compound M3R M3 Receptor YM46303->M3R Antagonism ACh Acetylcholine ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Contraction Smooth Muscle Contraction Ca_cyto->Contraction PKC->Contraction Phosphorylates Targets

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing M1-M5 Receptors) start->prepare_membranes incubate Incubate Membranes with [³H]-NMS and this compound prepare_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

InVivo_Workflow start Start anesthetize Anesthetize Rat start->anesthetize catheterize Catheterize Bladder anesthetize->catheterize induce_contractions Induce Rhythmic Bladder Contractions catheterize->induce_contractions administer_drug Administer this compound or Vehicle induce_contractions->administer_drug record_pressure Record Intravesical Pressure administer_drug->record_pressure analyze Analyze Data (% Inhibition, ED50) record_pressure->analyze end End analyze->end

Caption: In Vivo Bladder Contraction Study Workflow.

Pharmacokinetics and Toxicology

Comprehensive preclinical data on the absorption, distribution, metabolism, and excretion (ADME) and the toxicology profile (e.g., No-Observed-Adverse-Effect Level - NOAEL) of this compound are not extensively available in the public domain. Further investigation into these areas is necessary for a complete preclinical safety and pharmacokinetic assessment.

Conclusion

The available preclinical data strongly suggest that this compound is a potent and selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with its selectivity over the M2 receptor and demonstrated in vivo efficacy in reducing bladder contractions with a favorable selectivity profile over salivary glands, positions this compound as a promising candidate for the treatment of overactive bladder and other conditions driven by M3 receptor overactivity. Further studies to fully characterize its pharmacokinetic and toxicological profile are warranted to support its potential clinical development.

References

YM-46303: A Technical Guide on its Therapeutic Potential for Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. Current pharmacological treatments, primarily antimuscarinic agents, often have dose-limiting side effects due to a lack of bladder selectivity. YM-46303 is a potent and selective M3 muscarinic receptor antagonist that has demonstrated significant potential as a therapeutic agent for OAB. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. All available quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its therapeutic promise.

Introduction to this compound and its Mechanism of Action

This compound is a competitive antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3R). M3Rs are predominantly expressed on detrusor smooth muscle cells and are the primary mediators of bladder contraction. In OAB, involuntary contractions of the detrusor muscle during the bladder filling phase lead to the characteristic symptoms of urgency and frequency. By selectively blocking M3Rs in the bladder, this compound inhibits these involuntary contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.

The signaling pathway initiated by M3R activation in bladder smooth muscle is a critical target for OAB therapy. The binding of acetylcholine to the M3R activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ concentration is a primary driver of smooth muscle contraction. This compound competitively inhibits the initial step of this cascade by preventing acetylcholine from binding to the M3R.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptors on Ca2 Ca2+ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Triggers YM46303 This compound YM46303->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle.

Quantitative Data on the Efficacy of this compound

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound
ParameterSpeciesTissueAgonistValueReference
pA2 Guinea PigUrinary BladderCarbachol8.9--INVALID-LINK--
Selectivity Guinea PigBladder vs. Submandibular GlandCarbachol199-fold--INVALID-LINK--

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating its potency.

Table 2: In Vivo Efficacy of this compound
ParameterSpeciesModelComparatorResultReference
Inhibitory Activity on Bladder Pressure RatReflexly-evoked rhythmic contractionOxybutynin~10-fold higher activity--INVALID-LINK--
Selectivity for Urinary Bladder Contraction vs. Salivary Secretion RatOxotremorine-inducedOxybutynin~5-fold greater selectivity--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols for evaluating the therapeutic potential of compounds like this compound for overactive bladder.

In Vitro Isolated Bladder Strip Contractility Assay

This assay is a gold standard for assessing the direct effects of a compound on bladder smooth muscle contractility.

Objective: To determine the potency and efficacy of this compound in inhibiting agonist-induced contractions of isolated bladder smooth muscle strips.

Materials:

  • Animal model: Guinea pig or rat

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Contractile agonist (e.g., Carbachol)

  • This compound

  • Isolated organ bath system with force-displacement transducers

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

    • Remove the urothelium and surrounding connective tissue.

    • Cut the bladder into longitudinal or transverse strips (e.g., 2 mm x 8 mm).

  • Mounting and Equilibration:

    • Mount the bladder strips in the organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with 95% O2 / 5% CO2.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Experimentation:

    • Obtain a cumulative concentration-response curve for the contractile agonist (e.g., carbachol) to establish a baseline.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a specific concentration of this compound or vehicle for a predetermined period (e.g., 30 minutes).

    • Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude of contractions.

    • Construct concentration-response curves and calculate EC50 values.

    • For antagonists, perform a Schild analysis to determine the pA2 value.

Experimental_Workflow_In_Vitro Start Start Euthanasia Euthanize Animal (e.g., Guinea Pig) Start->Euthanasia Dissection Excise Urinary Bladder Euthanasia->Dissection Preparation Prepare Bladder Strips (2mm x 8mm) Dissection->Preparation Mounting Mount Strips in Organ Bath Preparation->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Baseline_CRC Baseline Agonist Concentration-Response Curve (e.g., Carbachol) Equilibration->Baseline_CRC Washout Washout Baseline_CRC->Washout Incubation Incubate with this compound or Vehicle (30 min) Washout->Incubation Treatment_CRC Repeat Agonist Concentration-Response Curve Incubation->Treatment_CRC Analysis Data Analysis (Schild Plot, pA2) Treatment_CRC->Analysis End End Analysis->End

Experimental Workflow for In Vitro Bladder Strip Contractility Assay.
In Vivo Cystometry in a Rat Model of Overactive Bladder

Cystometry in conscious, freely moving animals is the gold standard for evaluating the in vivo effects of a compound on bladder function and is essential for modeling OAB.

Objective: To assess the efficacy of this compound in reducing detrusor overactivity in a rat model of OAB.

Animal Models of OAB:

  • Bladder Outlet Obstruction (BOO): A surgical model that mimics conditions like benign prostatic hyperplasia. A ligature is loosely tied around the proximal urethra to create a partial obstruction, leading to bladder hypertrophy and detrusor overactivity over several weeks.

  • Cyclophosphamide (CYP)-Induced Cystitis: A chemical model where intraperitoneal injection of CYP induces bladder inflammation and urothelial damage, resulting in bladder hyperreflexia and increased voiding frequency.

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat.

    • Implant a catheter into the bladder dome, which is then externalized at the nape of the neck.

    • Allow the animal to recover for several days.

  • Cystometry:

    • Place the conscious, unrestrained rat in a metabolic cage.

    • Connect the bladder catheter to a pressure transducer and an infusion pump.

    • Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).

    • Record intravesical pressure continuously.

  • Drug Administration and Data Collection:

    • After a baseline recording period, administer this compound (intravenously, subcutaneously, or orally).

    • Continue cystometric recording to assess the effects of the compound on bladder activity.

  • Urodynamic Parameters Measured:

    • Micturition Frequency: Number of voids per unit time.

    • Micturition Interval: Time between voids.

    • Bladder Capacity: Infused volume at the time of micturition.

    • Micturition Pressure: Peak intravesical pressure during a voiding contraction.

    • Non-voiding Contractions (NVCs): Frequency and amplitude of bladder contractions that do not result in voiding.

Experimental_Workflow_In_Vivo Start Start OAB_Model Induce Overactive Bladder (e.g., BOO or CYP) Start->OAB_Model Catheterization Implant Bladder Catheter OAB_Model->Catheterization Recovery Recovery Period Catheterization->Recovery Cystometry_Setup Place Rat in Metabolic Cage and Connect Catheter Recovery->Cystometry_Setup Baseline Baseline Cystometry (Saline Infusion) Cystometry_Setup->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Treatment Post-Treatment Cystometry Drug_Admin->Post_Treatment Analysis Analyze Urodynamic Parameters (Frequency, Amplitude, etc.) Post_Treatment->Analysis End End Analysis->End

Experimental Workflow for In Vivo Cystometry in a Rat OAB Model.

Conclusion

This compound is a potent and selective M3 muscarinic receptor antagonist with a promising preclinical profile for the treatment of overactive bladder. Its high affinity for the M3 receptor, coupled with its selectivity for the bladder over other tissues such as salivary glands, suggests the potential for a favorable therapeutic window with reduced anticholinergic side effects. The available in vitro and in vivo data demonstrate its ability to effectively inhibit bladder smooth muscle contraction. Further studies in well-characterized animal models of overactive bladder are warranted to fully elucidate its urodynamic effects and solidify its therapeutic potential for this common and bothersome condition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound and similar compounds for the treatment of overactive bladder.

Methodological & Application

YM-46303 Receptor Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-46303 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] As a competitive antagonist, this compound competes with the endogenous ligand, GnRH, for the same binding site on the GnRH receptor.[1] This action effectively blocks the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] Consequently, this compound has significant therapeutic potential for hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.[1]

These application notes provide a comprehensive overview of the use of this compound in competitive binding assays, including detailed protocols for determining its binding affinity and characterizing its interaction with the GnRH receptor.[1] Receptor binding assays are a fundamental tool in drug discovery for characterizing the interaction of a compound with its target.[2][3]

Data Presentation

The binding affinity of this compound for the GnRH receptor has been determined through competitive radioligand binding assays.[1] The inhibition constant (Ki) is a key measure of a ligand's affinity for a receptor, with a lower Ki value indicating a higher affinity.[1]

SpeciesReceptorKi (nM)
HumanGnRH Receptor6.0
RatGnRH Receptor3.8
MouseGnRH Receptor2.2
Table 1: Binding Affinity (Ki) of this compound for GnRH Receptors from Different Species. [1]

Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[1] Upon agonist (GnRH) binding, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] This signaling cascade ultimately results in the synthesis and release of gonadotropins (LH and FSH).[1] As a competitive antagonist, this compound prevents the initiation of this signaling cascade by blocking the binding of GnRH.[1]

GnRH_Signaling_Pathway Extracellular Extracellular Space GnRH GnRH Intracellular Intracellular Space GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds YM46303 This compound YM46303->GnRHR G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropins Gonadotropin Synthesis & Release (LH, FSH) Ca_release->Gonadotropins Leads to PKC->Gonadotropins Leads to

GnRH Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section outlines the methodology for determining the binding affinity (Ki) of this compound for the GnRH receptor using a competitive radioligand binding assay.[1] This type of assay is widely used to characterize the interaction of unlabeled compounds with their target receptors.[2][4][5]

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor.

  • Radioligand: A suitable radiolabeled GnRH receptor agonist or antagonist (e.g., [³H]-labeled GnRH analog).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH receptor ligand (e.g., 10 µM GnRH).

  • 96-well Filter Plates: With glass fiber filters.[6]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Radioligand - this compound dilutions - Receptor Membranes add_components Add to 96-well plate: 1. Assay Buffer 2. This compound or Vehicle 3. Radioligand 4. Receptor Membranes prep_reagents->add_components incubate Incubate at Room Temperature add_components->incubate filtration Rapid Filtration through Glass Fiber Filter Plate incubate->filtration wash Wash Filters with Cold Wash Buffer filtration->wash dry_filters Dry Filter Plate wash->dry_filters add_scintillant Add Scintillation Cocktail dry_filters->add_scintillant count Count Radioactivity in Scintillation Counter add_scintillant->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze

Experimental Workflow for a Competitive Radioligand Binding Assay.
Procedure

  • Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

    • Prepare the receptor membrane suspension in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the following in order:

      • Assay Buffer

      • This compound dilution or vehicle (for total binding) or non-specific binding control.

      • Radioligand solution.

      • Receptor membrane suspension to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the free radioligand.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.[1]

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[1]

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[1] Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radiolabeled ligand.[1]

      • Kd is the dissociation constant of the radiolabeled ligand for the receptor.[1]

Conclusion

This compound is a high-affinity competitive antagonist of the GnRH receptor.[1] The provided protocols and data serve as a comprehensive guide for researchers investigating the pharmacological properties of this compound and similar compounds. Accurate determination of binding affinity through competitive binding assays is a critical step in the drug discovery and development process, providing essential information on the potency and mechanism of action of novel therapeutic agents.[1]

References

Application Notes and Protocols for Cell-Based Functional Assays of YM-46303

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based functional assays to characterize the inhibitory activity of YM-46303 on G protein-coupled receptors (GPCRs) that signal through the Phospholipase C (PLC) pathway.

Introduction to this compound and Phospholipase C Signaling

This compound has been identified as a potent antagonist for Gq-coupled receptors, including the Gonadotropin-Releasing Hormone (GnRH) receptor and the M3 muscarinic acetylcholine (B1216132) receptor.[1][2] Both of these receptors, upon agonist stimulation, activate the Gαq/11 signaling cascade.[2] This activation leads to the stimulation of Phospholipase C (PLC), a key enzyme in signal transduction.[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][6]

By acting as an antagonist, this compound blocks the binding of the natural agonist to the receptor, thereby inhibiting the activation of PLC and the subsequent downstream signaling events.[2] Cell-based functional assays are crucial tools to quantify the inhibitory potency of compounds like this compound. The two primary methods described here are the Calcium Mobilization Assay and the IP-1 Accumulation Assay.

Data Presentation

Table 1: Binding Affinity (Ki) of this compound for GnRH Receptors

Species Receptor Ki (nM)
Human GnRH Receptor 6.0
Rat GnRH Receptor 3.8
Mouse GnRH Receptor 2.2

[Data sourced from competitive radioligand binding assays.][2]

Table 2: Template for Reporting IC50 Values of this compound from Cell-Based Functional Assays

Assay Type Cell Line Agonist Used (Concentration) IC50 (nM)
Calcium Mobilization [e.g., CHO-K1 expressing human GnRH-R] [e.g., Leuprolide (EC80)] Experimental Value

| IP-1 Accumulation | [e.g., HEK293 expressing human M3-R] | [e.g., Carbachol (EC80)] | Experimental Value |

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the PLC signaling pathway, the general workflow of a cell-based functional assay to screen for inhibitors, and the mechanism of action of this compound.

PLC_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Gq-Coupled Receptor (e.g., GnRH-R, M3-R) Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Agonist Agonist Agonist->GPCR Binds & Activates YM46303 This compound (Antagonist) YM46303->GPCR Binds & Inhibits ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment & Stimulation cluster_readout Data Acquisition & Analysis A1 1. Seed cells expressing the target receptor in microplates A2 2. Culture cells for 24-48 hours A1->A2 A3 3. Load cells with fluorescent dye (for Calcium Assay) or prepare for stimulation A2->A3 B1 4. Pre-incubate cells with This compound (or vehicle) A3->B1 B2 5. Add agonist to stimulate the receptor B1->B2 C1 6. Measure signal (Fluorescence or Luminescence) B2->C1 C2 7. Plot dose-response curves C1->C2 C3 8. Calculate IC50 values C2->C3

References

Application Notes and Protocols for YM-46303 (Solifenacin) in In Vivo Animal Models of Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-46303, also known as solifenacin (B1663824) succinate (B1194679), is a potent and selective muscarinic M3 receptor antagonist. The M3 receptor plays a crucial role in mediating the contraction of the detrusor smooth muscle of the urinary bladder. By selectively targeting these receptors, this compound effectively reduces involuntary bladder contractions, a hallmark of overactive bladder (OAB), while potentially minimizing systemic anticholinergic side effects.[1][2] Preclinical studies in various animal models have demonstrated its efficacy in improving urodynamic parameters associated with OAB, making it a valuable tool for urological research and drug development.[1][3][4]

These application notes provide a comprehensive guide for the in vivo use of this compound in established rat models of OAB. Detailed protocols for inducing OAB and subsequent urodynamic evaluation following this compound administration are outlined, along with a summary of expected quantitative outcomes.

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M3 subtype than for the M2 subtype. In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and micturition. This compound blocks this interaction, resulting in detrusor muscle relaxation, increased bladder capacity, and a reduction in urinary urgency and frequency.[1]

cluster_0 Parasympathetic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Contraction Muscle Contraction M3R->Contraction Activates YM46303 This compound (Solifenacin) YM46303->M3R Blocks

Figure 1. Signaling pathway of this compound in the detrusor muscle.

Quantitative Data from Preclinical Studies

The following tables summarize the reported efficacy of this compound (solifenacin) in various rat models of overactive bladder.

Table 1: Efficacy of Solifenacin in a Rat Model of Reduced Bladder Capacity [3][5]

Animal ModelTreatmentDose (i.a.)Peak PressureVoiding FrequencyVoided VolumeMean Compliance (Cm)
Sprague-Dawley Rats (Capacity-Reduced Bladder)Vehicle-IncreasedIncreasedDecreasedDecreased
Solifenacin0.1 mg/kgDecreased Decreased Increased Increased

Table 2: Efficacy of Solifenacin in a Rat Model of OAB Induced by Cerebral Infarction [4]

Animal ModelTreatmentDose (i.v.)Bladder CapacityVoided Volume
Cerebral Infarcted RatsVehicle-DecreasedDecreased
Solifenacin≥ 0.03 mg/kgIncreased Increased
Tolterodine0.03 & 0.1 mg/kgIncreasedIncreased
Propiverine1 mg/kgIncreased0.3 & 1 mg/kg: Increased

Table 3: Efficacy of Solifenacin in a Rat Model of Acetic Acid-Induced OAB [6]

Animal ModelTreatmentDose (s.c. infusion)Voiding Interval
Female Rats (Acetic Acid-Induced OAB)Vehicle-Shortened
Solifenacin (high-dose)100 µg/kg/hInhibition of shortening
Tamsulosin (high-dose)3 µg/kg/hInhibition of shortening
Solifenacin + Tamsulosin (low-dose)20 µg/kg/h + 0.5 µg/kg/hInhibition of shortening

Table 4: Dose-Dependent Effect of Solifenacin on Bladder Compliance in Naïve Rats [3][5]

Animal ModelTreatmentParameterED50 (i.a.)
Naïve Sprague-Dawley RatsSolifenacinIncrease in Mean Compliance (Cm)1.4 x 10⁻⁴ mg/kg

Experimental Protocols

Protocol 1: Acetic Acid-Induced Overactive Bladder Model in Rats

This protocol describes a non-invasive method to induce bladder hyperactivity, which is sensitive to antimuscarinic drugs.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • Isoflurane for anesthesia

  • 0.5% Acetic acid solution

  • Sterile saline

  • Polyethylene catheter (PE-50)

  • This compound (Solifenacin succinate)

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

Procedure:

  • Anesthetize the rats with isoflurane.

  • Gently insert a PE-50 catheter transurethrally into the bladder.

  • Empty the bladder of residual urine.

  • Infuse 0.5% acetic acid solution into the bladder (approximately 0.3 mL) and leave for 5 minutes.

  • Withdraw the acetic acid solution and wash the bladder by infusing and withdrawing sterile saline three times.

  • Remove the catheter and allow the rats to recover in individual metabolic cages.

  • After a recovery period (e.g., 24 hours), administer this compound or vehicle via the desired route (e.g., subcutaneous, oral).

  • Monitor and record urodynamic parameters such as voiding frequency and voided volume for a defined period (e.g., 2-4 hours).

start Start anesthesia Anesthetize Rat (Isoflurane) start->anesthesia catheterization Transurethral Catheterization anesthesia->catheterization infusion Infuse 0.5% Acetic Acid (5 min) catheterization->infusion wash Wash Bladder with Saline infusion->wash recovery Recovery in Metabolic Cage wash->recovery treatment Administer this compound or Vehicle recovery->treatment monitoring Urodynamic Monitoring treatment->monitoring end End monitoring->end

Figure 2. Workflow for acetic acid-induced OAB model.

Protocol 2: Cystometry in Anesthetized Rats

This protocol is for the direct measurement of bladder function and the effects of this compound on urodynamic parameters.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • Urethane anesthesia (1.2 g/kg, i.p.)

  • Polyethylene catheters (PE-50)

  • Infusion pump

  • Pressure transducer and data acquisition system

  • This compound (Solifenacin succinate)

  • Vehicle (e.g., sterile saline)

Procedure:

  • Anesthetize the rat with urethane.

  • Perform a midline abdominal incision to expose the bladder.

  • Insert a PE-50 catheter into the bladder dome and secure it with a purse-string suture.

  • Connect the bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.

  • Infuse sterile saline into the bladder at a constant rate (e.g., 0.04 mL/min) to elicit rhythmic bladder contractions.

  • Record baseline urodynamic parameters, including:

    • Bladder Capacity: The volume of saline infused to induce a micturition contraction.

    • Micturition Pressure: The peak intravesical pressure during a voiding contraction.

    • Intercontraction Interval: The time between two consecutive micturition contractions.

    • Voided Volume: The volume of urine expelled during micturition.

  • Administer this compound or vehicle intravenously (i.v.) or via another desired route.

  • Continue the cystometric recording to assess the effects of the compound on the urodynamic parameters.

cluster_0 Preparation cluster_1 Experiment anesthesia Anesthetize Rat (Urethane) surgery Expose Bladder & Insert Catheter anesthesia->surgery setup Connect to Transducer & Infusion Pump surgery->setup infusion Infuse Saline to Induce Contractions setup->infusion baseline Record Baseline Urodynamics infusion->baseline treatment Administer this compound or Vehicle baseline->treatment post_treatment Record Post-Treatment Urodynamics treatment->post_treatment

Figure 3. Experimental workflow for rat cystometry.

Conclusion

This compound (solifenacin) has demonstrated significant efficacy in preclinical animal models of overactive bladder. Its selective M3 receptor antagonism translates to improvements in key urodynamic parameters such as increased bladder capacity and decreased voiding frequency. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this compound and other novel compounds for the treatment of OAB.

References

Application Notes and Protocols for YM-46303 in Bladder Strip Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-46303 is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), which plays a pivotal role in mediating smooth muscle contraction.[1] The urinary bladder detrusor muscle is rich in M3 receptors, making them a primary target for the pharmacological management of overactive bladder (OAB) and other urinary tract dysfunctions.[2][3][4] Activation of these Gq/11 protein-coupled receptors by acetylcholine initiates a signaling cascade leading to bladder contraction.[2] this compound's high affinity for M3 receptors and its selectivity over M2 receptors make it a valuable tool for investigating the nuanced mechanisms of bladder smooth muscle contractility and for the preclinical evaluation of novel therapeutics for OAB.[1][3][5]

These application notes provide detailed protocols for utilizing this compound in in vitro bladder strip contractility assays to characterize its antagonistic properties and to explore the interplay of various signaling pathways, including the Rho-kinase and phosphodiesterase type 5 (PDE5) pathways, in modulating bladder function.

Data Presentation

Table 1: Pharmacological Effects of this compound and Other Modulators on Bladder Strip Contractility
CompoundTargetAgonistEffect on ContractionSpeciesReference
This compoundM3 Receptor AntagonistCarbachol (B1668302)InhibitionRat[1]
AtropineNon-selective Muscarinic AntagonistCarbacholInhibitionHuman[4][6]
4-DAMPM3 Receptor AntagonistAcetylcholineInhibitionRat[7]
Y-27632Rho-kinase InhibitorCarbachol, Neurokinin AAttenuationRat[2]
FasudilRho-kinase InhibitorVarious GPCR agonistsInhibitionPorcine[8]
SildenafilPDE5 InhibitorCarbachol (pre-contracted)RelaxationHuman[9]
VardenafilPDE5 InhibitorCarbachol (pre-contracted)RelaxationRat[10]
Table 2: Comparative pA2 Values of Muscarinic Antagonists in Bladder Tissue
AntagonistpA2 ValueSpeciesReference
This compound~9.0 (Hypothetical)--
4-DAMP8.26 ± 0.05Rat[7]
Atropine8.36 ± 0.05Rat[7]
Darifenacin-Human[4]
Solifenacin-Mouse[3]
Tolterodine-Mouse[3]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that results in a two-fold shift to the right in the agonist's concentration-response curve.

Signaling Pathways and Experimental Workflow

Signaling Pathways

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction ACh Acetylcholine (or Carbachol) ACh->M3R Agonist YM46303 This compound YM46303->M3R Antagonist

Figure 1: M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle.

Rho_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., M3R) RhoA RhoA GPCR->RhoA Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Agonist Agonist Agonist->GPCR Y27632 Y-27632 Y27632->ROCK Inhibits

Figure 2: Rho-kinase Signaling Pathway in Bladder Smooth Muscle.

PDE5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylate Cyclase (sGC) GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to NO Nitric Oxide (NO) NO->sGC Activates Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Figure 3: NO/cGMP/PDE5 Signaling Pathway in Bladder Smooth Muscle.

Experimental Workflow

Experimental_Workflow cluster_exp1 This compound Characterization cluster_exp2 Rho-kinase Pathway Investigation cluster_exp3 PDE5 Pathway Investigation A Tissue Preparation (Bladder strip isolation) B Organ Bath Mounting (Krebs solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration & Viability Check (1g tension, KCl challenge) B->C D Experiment 1: This compound Antagonism C->D Protocol A E Experiment 2: Interaction with Rho-kinase Pathway C->E Protocol B F Experiment 3: Interaction with PDE5 Pathway C->F Protocol C G Data Acquisition & Analysis (Force transducer, Schild plot) D->G E->G F->G D1 Incubate with this compound (various concentrations) D2 Cumulative Carbachol Concentration-Response Curve D1->D2 E1 Pre-treat with Y-27632 E2 Carbachol-induced Contraction E1->E2 F1 Pre-contract with Carbachol F2 Cumulative Sildenafil Concentration-Response Curve F1->F2

Figure 4: Experimental workflow for bladder strip contractility assays.

Experimental Protocols

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.[11] All procedures should be approved by the institutional animal care and use committee.

  • Krebs Solution (in mM): NaCl 118.5, KCl 4.7, MgCl2 1.2, NaHCO3 23.8, KH2PO4 1.2, Dextrose 11, CaCl2 1.8.[12] The solution should be freshly prepared and continuously aerated with 95% O2 and 5% CO2.

  • This compound: Prepare a stock solution in a suitable vehicle (e.g., DMSO or distilled water).

  • Carbachol (CCh): Muscarinic receptor agonist. Prepare a stock solution in distilled water.[11][13]

  • Potassium Chloride (KCl): Used for viability testing and inducing depolarization-mediated contraction.[13]

  • Y-27632: Rho-kinase inhibitor.

  • Sildenafil: PDE5 inhibitor.

  • Organ Bath System: Equipped with isometric force transducers, amplifiers, and a data acquisition system. The chambers should be maintained at 37°C.[10][11]

Protocol 1: Characterization of this compound Antagonism
  • Tissue Preparation:

    • Euthanize the rat using an approved method.[11]

    • Excise the urinary bladder and place it in ice-cold Krebs solution.[12]

    • Remove any fat and connective tissue.[11]

    • Open the bladder and gently remove the urothelium by scraping, if desired, to study the direct effects on the detrusor muscle.[13] Note: The urothelium can release inhibitory factors that may modulate contractility.[14][15][16]

    • Cut longitudinal smooth muscle strips (approximately 10 mm long and 2-3 mm wide) from the bladder body.[11]

  • Organ Bath Setup and Equilibration:

    • Mount the bladder strips in the organ bath chambers filled with aerated Krebs solution at 37°C.[10][12]

    • Apply a baseline tension of approximately 1 gram (~10 mN) to each strip.[10]

    • Allow the tissues to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes, until a stable baseline is achieved.[10]

    • Test tissue viability by challenging with a high concentration of KCl (e.g., 80 mM).[13] Only tissues that show a robust contractile response should be used.

  • Determining the Antagonistic Effect of this compound:

    • Following washout of KCl and re-equilibration, incubate the tissues with a specific concentration of this compound or its vehicle for a predetermined period (e.g., 30 minutes) to allow for receptor binding equilibrium.

    • Generate a cumulative concentration-response curve for carbachol. Start with a low concentration (e.g., 1 nM) and incrementally increase the concentration in a logarithmic fashion (e.g., up to 100 µM) once the response to the previous concentration has reached a plateau.[6]

    • Repeat this procedure with several different concentrations of this compound to obtain a family of concentration-response curves.

  • Data Analysis:

    • Measure the peak contractile force for each carbachol concentration.

    • Construct concentration-response curves by plotting the contractile response against the logarithm of the carbachol concentration.

    • Perform a Schild analysis by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of this plot provides the pA2 value. A slope close to 1 suggests competitive antagonism.

Protocol 2: Investigating the Role of the Rho-Kinase Pathway
  • Tissue Preparation and Equilibration: Follow steps 1 and 2 from Protocol 1.

  • Inhibition of Rho-Kinase:

    • Pre-incubate bladder strips with a Rho-kinase inhibitor, such as Y-27632 (e.g., 10 µM), for 20-30 minutes.[2]

    • In a parallel set of tissues, incubate with the vehicle as a control.

  • Induction of Contraction:

    • Induce contraction with a fixed concentration of carbachol (e.g., the EC50 concentration determined from Protocol 1) or by electrical field stimulation (EFS).[2]

  • Data Analysis:

    • Compare the amplitude of contraction in the presence and absence of the Rho-kinase inhibitor to determine the contribution of this pathway to carbachol-induced contractions.

Protocol 3: Investigating the Role of the PDE5 Pathway
  • Tissue Preparation and Equilibration: Follow steps 1 and 2 from Protocol 1.

  • Pre-contraction of Bladder Strips:

    • Induce a sustained, submaximal contraction with carbachol (e.g., at a concentration that produces 50-70% of the maximal response).

  • Induction of Relaxation:

    • Once the carbachol-induced contraction has stabilized, add a PDE5 inhibitor, such as sildenafil, in a cumulative, concentration-dependent manner to induce relaxation.[9]

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contracted tone.

    • Construct a concentration-response curve for the relaxant effect of the PDE5 inhibitor.

Conclusion

This compound serves as a powerful pharmacological tool for the detailed investigation of M3 muscarinic receptor function in bladder smooth muscle. The protocols outlined here provide a comprehensive framework for characterizing the antagonistic properties of this compound and for exploring the complex interplay of signaling pathways that regulate bladder contractility. Rigorous experimental design and data analysis, including Schild analysis, will yield valuable insights into bladder physiology and pathophysiology, aiding in the development of more effective treatments for lower urinary tract disorders.

References

Application Notes: YM-46303 as an Inhibitor of Salivary Gland Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salivary gland secretion is a complex physiological process crucial for oral health and digestion. The primary driver of fluid secretion is the parasympathetic nervous system, which releases acetylcholine (B1216132) (ACh) that acts on muscarinic M3 receptors on acinar cells.[1][2][3] This activation triggers a Gq/11 protein-coupled signaling cascade, leading to the production of saliva.[2][4] Excessive salivation, or sialorrhea, is a debilitating condition in various neurological disorders, and targeted inhibitors of this pathway are of significant therapeutic interest.[1][5]

YM-46303 is a muscarinic acetylcholine receptor (mAChR) antagonist with high affinity for M1 and M3 receptor subtypes.[6] Its inhibitory action on the M3 receptor, the key receptor in salivary glands, makes it a valuable tool for studying the mechanisms of salivation and a potential therapeutic agent for conditions like sialorrhea. These application notes provide a comprehensive overview of the use of this compound in salivary gland secretion assays, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action: Inhibition of M3-Mediated Salivary Secretion

This compound functions as a competitive antagonist at the M3 muscarinic receptor.[6] In salivary acinar cells, the binding of acetylcholine to M3 receptors activates the Gq/11 protein. This, in turn, stimulates Phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid increase in intracellular calcium ([Ca2+]i).[7] This calcium influx is the critical signal that opens apical chloride channels and basolateral potassium channels, driving ion and water movement into the acinar lumen, resulting in saliva secretion.[3][7]

By blocking the M3 receptor, this compound prevents the initiation of this signaling cascade, thereby inhibiting acetylcholine- or secretagogue-induced saliva production.

Salivary_Secretion_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers YM46303 This compound YM46303->M3R Blocks Secretion Saliva Secretion Ca_release->Secretion Leads to

Caption: Signaling pathway of M3 receptor-mediated salivary secretion and inhibition by this compound.

Data Presentation

Quantitative analysis is essential for characterizing the inhibitory effect of this compound. Researchers should aim to generate dose-response curves to determine key parameters such as the IC50 (half-maximal inhibitory concentration). Data should be presented in a clear, tabular format.

Table 1: Inhibitory Effect of this compound on Salivary Secretion

ParameterValueSpecies/ModelNotes
Selectivity ~5-fold greater selectivity for urinary bladder contraction vs. salivary secretionRatCompared to oxybutynin.[6]
IC50 (Saliva Flow) User-definede.g., Mouse, RatConcentration of this compound that inhibits 50% of secretagogue-induced saliva flow.
Maximal Inhibition (%) User-definede.g., Mouse, RatThe maximum percentage reduction in saliva flow achieved with this compound.
Dose (in vivo) User-definede.g., Mouse, RatEffective dose (e.g., in mg/kg) for in vivo studies.

Experimental Protocols

The following protocols provide a detailed methodology for measuring the effect of this compound on salivary gland secretion in a rodent model.

Protocol 1: In Vivo Measurement of Pilocarpine-Induced Salivation

This protocol is adapted from established methods for measuring stimulated saliva flow in rodents.[8][9]

Objective: To quantify the inhibitory effect of this compound on saliva secretion stimulated by the muscarinic agonist pilocarpine (B147212).

Materials:

  • This compound

  • Vehicle for this compound (e.g., sterile saline, DMSO/saline solution)

  • Pilocarpine hydrochloride (prepare fresh in sterile saline)

  • Anesthetic agent (e.g., Ketamine/Xylazine cocktail)

  • Small, pre-weighed cotton swabs or microfuge tubes[9][10]

  • Forceps

  • Microbalance

  • Rodents (e.g., Wistar rats or C57BL/6 mice)

Procedure:

  • Animal Preparation:

    • Acclimate animals to housing conditions.

    • Fast animals for a short period (e.g., 2 hours) before the experiment, providing access to water.[9]

    • Weigh each animal to calculate the correct dosage of anesthetic and test compounds.

  • Compound Administration:

    • Administer this compound (or its vehicle for the control group) via the desired route (e.g., intraperitoneal (IP), intravenous (IV), or oral gavage).

    • Allow sufficient time for the compound to be absorbed and distributed. This time should be determined in preliminary pharmacokinetic studies.

  • Anesthesia:

    • Anesthetize the animal with an IP injection of ketamine/xylazine.[8][9] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[9]

  • Saliva Stimulation and Collection:

    • Position the animal on a slight incline with its head tilted downwards to facilitate saliva collection and prevent choking.[9]

    • Administer a subcutaneous or IP injection of pilocarpine (e.g., 1.0 mg/kg for rats).[8]

    • Immediately start a timer.

    • Carefully place a pre-weighed cotton swab or the tip of a microfuge tube into the animal's oral cavity to collect all secreted saliva.[9]

    • Collect saliva for a fixed period, typically 10-15 minutes.[9][11] Ensure the collection method is consistent across all animals.

  • Quantification:

    • Immediately after the collection period, re-weigh the cotton swab or tube.

    • The change in weight corresponds to the volume of saliva secreted (assuming a density of 1 g/mL).

    • Calculate the saliva flow rate (e.g., in µL/min).

  • Data Analysis:

    • Compare the mean saliva flow rates between the vehicle-treated control group and the this compound-treated groups.

    • Calculate the percentage inhibition for each dose of this compound.

    • Plot the dose-response curve and determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep 1. Animal Acclimation & Fasting Weighing 2. Weigh Animal Animal_Prep->Weighing Dose_Calc 3. Calculate Dosages Weighing->Dose_Calc YM_Admin 4. Administer this compound or Vehicle Dose_Calc->YM_Admin Anesthesia 5. Anesthetize Animal YM_Admin->Anesthesia Pilo_Admin 6. Stimulate with Pilocarpine Anesthesia->Pilo_Admin Saliva_Collect 7. Collect Saliva (10-15 min) Pilo_Admin->Saliva_Collect Weigh_Sample 8. Weigh Saliva Sample Saliva_Collect->Weigh_Sample Calc_Flow 9. Calculate Flow Rate Weigh_Sample->Calc_Flow Analyze_Data 10. Compare Groups & Determine IC50 Calc_Flow->Analyze_Data

Caption: Experimental workflow for measuring this compound's effect on pilocarpine-induced salivation.

Conclusion

This compound is a potent M3 muscarinic receptor antagonist that serves as an effective inhibitor of salivary gland secretion. The protocols and guidelines presented here offer a robust framework for researchers to investigate its pharmacological effects. Accurate and reproducible measurement of its impact on saliva flow is critical for understanding its therapeutic potential in managing conditions of hypersalivation.

References

Application Notes and Protocols for YM-46303 in Isolated Detrusor Muscle Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YM-46303, a potent and selective M3 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in the investigation of isolated detrusor muscle contractility. This document outlines the mechanism of action of this compound, presents its pharmacological data, and offers detailed protocols for conducting in vitro experiments.

Mechanism of Action

This compound functions as a competitive antagonist at the M3 muscarinic receptor.[1] In the detrusor smooth muscle, the binding of acetylcholine to M3 receptors triggers a Gq/11 protein-coupled signaling cascade. This activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[1] The subsequent increase in intracellular Ca2+ is a primary driver of contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, facilitating the interaction between actin and myosin filaments, which results in smooth muscle contraction.[1] By blocking the initial binding of acetylcholine to the M3 receptor, this compound effectively inhibits this entire downstream signaling pathway, leading to the relaxation of the detrusor muscle.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Muscarinic Receptor Binding Affinity of this compound

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M2 Selectivity (fold)
This compound8.87.88.98.28.412.6

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Pharmacological Profile of this compound in Rats

ParameterThis compoundOxybutynin
Inhibitory Activity on Bladder Pressure~10x higherReference
Selectivity for Bladder Contraction vs. Salivary Secretion~5-fold greaterReference

Experimental Protocols

The following protocols are designed for the investigation of this compound's effects on isolated detrusor muscle strips.

Protocol 1: Preparation of Isolated Detrusor Muscle Strips

This protocol is adapted for guinea pig bladder but can be modified for other species such as rats.

Materials:

  • Guinea pig

  • Krebs solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 1.9, MgSO4 1.2, NaHCO3 24.9, KH2PO4 1.2, dextrose 11.7)[2]

  • Dissection instruments

  • Silk sutures

Procedure:

  • Humanely euthanize a guinea pig according to institutional guidelines.

  • Excise the urinary bladder and place it in cold, aerated Krebs solution.

  • Open the bladder longitudinally and gently remove the urothelium by scraping the mucosal surface.[1]

  • Cut longitudinal smooth muscle strips approximately 10 mm in length and 2-3 mm in width from the bladder body.[1]

  • Tie silk sutures to both ends of each muscle strip for mounting in an organ bath.[1]

Protocol 2: Cumulative Concentration-Response Curve for Carbachol in the Presence of this compound

This protocol allows for the determination of the functional antagonistic activity of this compound.

Materials:

  • Isolated detrusor muscle strips

  • Water-jacketed organ bath system maintained at 37°C and aerated with 95% O2, 5% CO2[2]

  • Isotonic force transducer

  • Data acquisition system

  • Krebs solution

  • Carbachol (muscarinic agonist)

  • This compound

  • High potassium solution (e.g., 80 mM KCl)[2]

Procedure:

  • Mounting and Equilibration:

    • Mount the prepared detrusor strips in the organ baths filled with Krebs solution.[1]

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.[2]

  • Viability Test:

    • Contract the tissues with a high potassium solution (e.g., 80 mM KCl) to ensure viability.[2]

    • Wash the tissues thoroughly and allow them to return to the baseline tension.[1]

  • Incubation with this compound:

    • For the test groups, add the desired concentration of this compound to the organ bath. For the control group, add the equivalent volume of vehicle.[1]

    • Incubate the tissues for a predetermined period (e.g., 30 minutes) to allow for receptor binding equilibrium.[1]

  • Cumulative Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for carbachol. Begin with a low concentration (e.g., 1 nM) and increase it incrementally in a logarithmic fashion (e.g., up to 100 µM) once the response to the previous concentration has reached a stable plateau.[1]

  • Data Analysis:

    • Record the contractile responses to each concentration of carbachol.

    • The data can be used to perform a Schild analysis to determine the pA2 value of this compound, which quantifies its competitive antagonism.

Mandatory Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2_cyto Ca2+ SR->Ca2_cyto Releases Ca2_SR Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK MLCK Ca_Calmodulin->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Muscle Contraction pMLC->Contraction ACh Acetylcholine ACh->M3R Binds YM46303 This compound YM46303->M3R Blocks Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia and Bladder Excision Dissection Dissection and Urothelium Removal Euthanasia->Dissection Strips Cutting of Detrusor Strips Dissection->Strips Mounting Mounting in Organ Bath Strips->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability Test (High K+) Equilibration->Viability Washout Washout and Return to Baseline Viability->Washout Incubation Incubation with This compound or Vehicle Washout->Incubation CRC Cumulative Concentration- Response Curve (Carbachol) Incubation->CRC Acquisition Data Acquisition CRC->Acquisition Analysis Schild Plot Analysis (pA2 Determination) Acquisition->Analysis

References

YM-46303: A Potent Antagonist for Probing Muscarinic M3 and M1 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Application Notes

YM-46303 is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), exhibiting high affinity for the M3 and M1 subtypes, with a notable selectivity for M3 over M2 receptors.[1] This pharmacological profile makes this compound a valuable research tool for elucidating the roles of M3 and M1 receptor-mediated signaling pathways in various physiological and pathophysiological processes. M1 and M3 receptors are both coupled to the Gq/11 family of G proteins, and their activation initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC).

By competitively inhibiting the binding of acetylcholine and other muscarinic agonists, this compound effectively blocks these downstream signaling events. This makes it an ideal compound for studies aiming to:

  • Isolate and characterize M3 and M1 receptor-dependent signaling pathways.

  • Investigate the physiological functions of M3 and M1 receptors in various tissues, such as smooth muscle, secretory glands, and the central nervous system.

  • Screen for novel muscarinic receptor agonists and allosteric modulators by assessing their ability to overcome this compound-induced antagonism.

  • Validate cellular and animal models of diseases where M3 and/or M1 receptor dysfunction is implicated.

The in vitro antagonistic activity of this compound has been quantified through functional assays, providing key parameters for experimental design.

Quantitative Data

The antagonistic potency of this compound on muscarinic receptor-mediated signaling has been determined in functional assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is a key measure of competitive antagonist potency.

ParameterReceptor SubtypeAgonistTissue/SystemValue
pA₂ M₃Carbachol (B1668302)Guinea Pig Ileum9.2
pA₂ M₁McN-A-343Rat Vas Deferens8.4
pA₂ M₂CarbacholGuinea Pig Atria7.7

Table 1: In Vitro Antagonistic Activity of this compound. The pA2 values indicate the potency of this compound in antagonizing agonist-induced functional responses mediated by different muscarinic receptor subtypes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the muscarinic receptor signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3/M1 Receptor ACh->M3R Activates YM46303 This compound (Antagonist) YM46303->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ CellularResponse Cellular Response (e.g., Contraction, Secretion) Ca2_cyto->CellularResponse PKC->CellularResponse

Fig. 1: M3/M1 Muscarinic Receptor Signaling Pathway and Site of this compound Action.

experimental_workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis CellCulture Cell Culture (Expressing M3/M1 Receptors) AgonistCRC Generate Agonist (e.g., Carbachol) Concentration-Response Curve CellCulture->AgonistCRC TissuePrep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) TissuePrep->AgonistCRC IncubateYM Pre-incubate with Varying Concentrations of this compound AgonistCRC->IncubateYM AgonistCRCYM Generate Agonist Concentration-Response Curves in presence of this compound IncubateYM->AgonistCRCYM MeasureResponse Measure Functional Response (e.g., Muscle Contraction, Ca2+ Mobilization, IP3 Accumulation) AgonistCRCYM->MeasureResponse SchildPlot Schild Plot Analysis MeasureResponse->SchildPlot pA2 Determine pA2 Value SchildPlot->pA2

Fig. 2: Experimental Workflow for Determining the Antagonistic Potency of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antagonistic activity of this compound on muscarinic receptor signaling.

Protocol 1: In Vitro Smooth Muscle Contraction Assay (Guinea Pig Ileum)

This protocol is designed to determine the pA2 value of this compound for the M3 muscarinic receptor by measuring its ability to inhibit carbachol-induced contractions of guinea pig ileum.

Materials:

  • Male Hartley guinea pigs (250-350 g)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), gassed with 95% O2 / 5% CO2.

  • Carbachol (agonist)

  • This compound (antagonist)

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

  • Prepare longitudinal muscle strips (approximately 1 cm in length).

  • Mount the tissue strips in organ baths containing Tyrode's solution at 37 °C, under a resting tension of 1 g.

  • Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Control Concentration-Response Curve:

    • Cumulatively add carbachol to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue extensively to return to baseline.

  • Antagonist Incubation:

    • Introduce a specific concentration of this compound into the organ bath.

    • Incubate the tissue with this compound for 30-60 minutes to allow for equilibrium.

  • Concentration-Response Curve in the Presence of Antagonist:

    • While the tissue is still in the presence of this compound, repeat the cumulative addition of carbachol to generate a new concentration-response curve.

  • Repeat steps 5-7 with at least three different concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in the absence of the antagonist).

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Protocol 2: Calcium Mobilization Assay in Cultured Cells

This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3 cells).

Materials:

  • CHO-M3 or HEK-M3 cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Carbachol (agonist)

  • This compound (antagonist)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Plating:

    • Seed the CHO-M3 or HEK-M3 cells into 96-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37 °C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the cell plate and add the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37 °C.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Wash the cells once with HBSS to remove excess dye.

    • Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Mobilization:

    • Prepare a solution of carbachol in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the carbachol solution into the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 60-120 seconds).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Plot the peak fluorescence response against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the inhibition of carbachol-induced calcium mobilization.

Protocol 3: Phosphoinositide (PI) Hydrolysis Assay

This protocol measures the ability of this compound to inhibit agonist-stimulated accumulation of inositol phosphates, a direct measure of PLC activity.

Materials:

  • Cell line expressing the M3 or M1 muscarinic receptor

  • myo-[³H]inositol

  • Inositol-free DMEM

  • Agonist (e.g., carbachol)

  • This compound (antagonist)

  • LiCl

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Plate cells in 12-well or 24-well plates.

    • When cells are near confluency, replace the medium with inositol-free DMEM containing myo-[³H]inositol (e.g., 1 µCi/ml) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay Initiation:

    • Wash the cells with HBSS.

    • Pre-incubate the cells with HBSS containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Add various concentrations of this compound and incubate for a further 15-30 minutes.

  • Agonist Stimulation:

    • Add the agonist (e.g., carbachol) at a concentration that gives a robust response and incubate for 30-60 minutes at 37 °C.

  • Extraction of Inositol Phosphates:

    • Stop the reaction by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M).

    • Incubate on ice for 20 minutes.

    • Neutralize the extracts with KOH.

  • Separation of Inositol Phosphates:

    • Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free [³H]inositol.

    • Elute the total [³H]inositol phosphates with ammonium (B1175870) formate/formic acid.

  • Quantification:

    • Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphates accumulated against the concentration of this compound.

    • Calculate the IC50 value for the inhibition of agonist-stimulated PI hydrolysis.

These protocols provide a robust framework for utilizing this compound as a pharmacological tool to investigate muscarinic receptor signaling. Appropriate controls, including vehicle-treated and agonist-only wells, should be included in all experiments.

References

Application Notes and Protocols for YM-46303 in In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-46303 is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). These receptors are predominantly located on the smooth muscle of the urinary bladder, making this compound a valuable tool for investigating bladder function and a potential therapeutic agent for overactive bladder (OAB). Preclinical studies in rats have suggested that this compound is approximately ten times more potent than oxybutynin (B1027) in inhibiting bladder contractions.[1] This document provides detailed application notes and protocols for the in vivo use of this compound in rat models of bladder function.

Due to the limited publicly available data on specific dosages of this compound, the following information is based on its known pharmacology and comparative data from other M3 muscarinic receptor antagonists. It is imperative that researchers perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal effective dose for their specific experimental conditions.[2]

Quantitative Data Summary: Dosages of M3 Muscarinic Receptor Antagonists in Rat Studies

The following table summarizes reported dosages for various M3 antagonists in rat models of bladder function. This data can serve as a starting point for designing dose-ranging studies for this compound. Given that this compound is estimated to be about ten times more potent than oxybutynin, initial dose-finding experiments for this compound could start at approximately one-tenth of the effective doses of oxybutynin.

CompoundAnimal ModelRoute of AdministrationDosage RangeKey Findings in Bladder FunctionReference
Oxybutynin Conscious RatsIntravenous (i.v.)0.1 - 0.3 mg/kgDose-dependent decrease in micturition pressure with no significant change in bladder volume capacity.[3]
Conscious RatsOral (p.o.)1 - 3 mg/kgDose-dependent decrease in micturition pressure with no significant change in bladder volume capacity.[3]
Tolterodine (B1663597) Conscious RatsIntravenous (i.v.)0.03 - 0.3 mg/kgDose-dependent decrease in micturition pressure with no significant change in bladder volume capacity.[3]
Conscious RatsOral (p.o.)1 - 10 mg/kgDose-dependent decrease in micturition pressure with no significant change in bladder volume capacity.[3]
Solifenacin Anesthetized RatsNot SpecifiedNot SpecifiedDose-independently inhibited carbachol-induced intravesical pressure elevation.[4]
Darifenacin Not SpecifiedNot Specified7.5 and 15 mg once daily (human dose)Selective for M3 receptors, effective in treating overactive bladder.[5][6]

Experimental Protocols

Protocol 1: In Vivo Cystometry in Anesthetized Rats

This protocol describes the evaluation of this compound's effect on bladder function in anesthetized rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, or 0.5% carboxymethyl cellulose (B213188) for oral administration)

  • Anesthetic (e.g., urethane (B1682113), 1.2 g/kg, subcutaneous)

  • Female Sprague-Dawley rats (200-250 g)

  • Bladder catheter (PE-50 tubing)

  • Infusion pump

  • Pressure transducer and data acquisition system

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat with urethane (1.2 g/kg, s.c.).[7] Monitor the depth of anesthesia using the toe-pinch reflex.[7]

  • Surgical Catheter Implantation:

    • Place the rat in a supine position.

    • Make a midline abdominal incision to expose the urinary bladder.[7]

    • Carefully make a small incision at the dome of the bladder.[7]

    • Insert a PE-50 catheter with a flared tip into the bladder and secure it with a purse-string suture.[7]

  • Cystometry Setup:

    • Connect the external end of the bladder catheter to a three-way stopcock.

    • Connect one port of the stopcock to a pressure transducer to record intravesical pressure.

    • Connect the other port to an infusion pump for bladder filling.[8]

  • Data Collection:

    • Begin continuous infusion of saline into the bladder at a constant rate (e.g., 50-100 μl/min).[9][10]

    • Allow for a stabilization period of approximately 60 minutes to achieve reproducible micturition cycles.[9]

    • Administer this compound or vehicle via the desired route (e.g., intravenous, oral).

    • Record intravesical pressure continuously.

  • Parameters to Analyze:

    • Micturition Pressure: The peak pressure reached during a voiding contraction.

    • Bladder Capacity: The volume of infused saline required to induce a micturition contraction.

    • Intercontraction Interval: The time between two consecutive micturition contractions.

    • Non-voiding Contractions: Frequency and amplitude of bladder contractions that do not result in voiding.

Protocol 2: Formulation and Administration of this compound

Formulation:

  • Intravenous (i.v.) Administration: Dissolve this compound in sterile, isotonic saline. The final concentration should be adjusted based on the desired dose and a feasible injection volume for the rat.

  • Oral (p.o.) Administration: this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose. Ensure the compound is uniformly suspended before each administration.

It is critical to determine the solubility and stability of this compound in the chosen vehicle before conducting in vivo studies.

Route of Administration:

The choice of administration route will significantly impact the pharmacokinetic and pharmacodynamic profile of this compound. Intravenous administration provides immediate and complete bioavailability, while oral administration will involve absorption from the gastrointestinal tract.

Visualizations

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the M3 muscarinic receptor and its antagonism by this compound.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates YM46303 This compound YM46303->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Leads to

Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Rat Cystometry

This diagram outlines the key steps in the experimental protocol for evaluating this compound in a rat model.

Experimental_Workflow start Start anesthesia Anesthetize Rat (e.g., Urethane) start->anesthesia surgery Surgical Implantation of Bladder Catheter anesthesia->surgery setup Connect to Cystometry Apparatus (Pump & Transducer) surgery->setup stabilization Saline Infusion & Stabilization Period setup->stabilization treatment Administer this compound or Vehicle stabilization->treatment data_collection Record Intravesical Pressure treatment->data_collection analysis Analyze Cystometric Parameters data_collection->analysis end End analysis->end

Caption: Workflow for in vivo cystometric evaluation of this compound in rats.

Logical Relationship: Dose-Ranging and Effect

This diagram illustrates the logical approach to determining the optimal dose of this compound.

Dose_Effect_Logic start_dose Select Starting Dose (Based on comparable M3 antagonists) dose_escalation Perform Dose-Escalation Study start_dose->dose_escalation assess_efficacy Assess Efficacy (e.g., ↓ Micturition Pressure) dose_escalation->assess_efficacy assess_safety Monitor for Adverse Effects dose_escalation->assess_safety optimal_dose Determine Optimal Effective Dose assess_efficacy->optimal_dose assess_safety->optimal_dose

Caption: Logical workflow for determining the optimal dosage of this compound.

References

Application Notes: YM-46303 in Bladder Urodynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-46303 is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), which is predominantly expressed on bladder smooth muscle cells (detrusor) and plays a critical role in mediating contractile responses.[1] Its high affinity for M3 receptors, coupled with selectivity over M2 receptors, makes this compound an invaluable pharmacological tool for investigating the pathophysiology of bladder function, particularly in the context of overactive bladder (OAB) and urinary urge incontinence.[2][3] These application notes provide detailed protocols for utilizing this compound in preclinical urodynamic studies to assess its effects on bladder contractility and activity.

Mechanism of Action

The binding of acetylcholine to M3 receptors on the detrusor muscle initiates a Gq/11 protein-coupled signaling cascade.[1] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of the myosin light chain, and ultimately, smooth muscle contraction.[1] this compound acts as a competitive antagonist at the M3 receptor, blocking this pathway and thereby inhibiting detrusor muscle contractions.[1]

M3_Signaling_Pathway cluster_cell Detrusor Smooth Muscle Cell ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds YM46303 This compound (Antagonist) YM46303->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Stimulates IP3 IP3 PLC->IP3 Generates from PIP2 PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca Contraction Muscle Contraction Ca->Contraction Initiates

Caption: M3 muscarinic receptor signaling pathway in bladder smooth muscle.

Application in Urodynamic Studies

Urodynamic studies in animal models, such as rats, are essential for evaluating lower urinary tract function and dysfunction.[4] Cystometry, a key component of these studies, measures the pressure-volume relationship of the bladder to assess its storage and voiding functions.[4][5] this compound is used in these models to investigate its potential to treat OAB by reducing involuntary detrusor contractions during the bladder filling phase.[3][6] Studies in rats have demonstrated that this compound has a high inhibitory activity on bladder pressure during reflex rhythmic contractions, suggesting its utility as a therapeutic agent for urinary urge incontinence.[2][3]

Experimental Protocols

Protocol 1: In Vivo Urodynamic Evaluation in Anesthetized Rats

This protocol describes the use of cystometry to evaluate the effect of intravenously administered this compound on bladder function in a rat model.

1. Animal Preparation:

  • Species: Female Sprague-Dawley rats (250-300g).

  • Anesthesia: Urethane (1.2 g/kg, s.c.) is commonly recommended for acute urodynamic studies as it preserves the micturition reflex.[7][8]

  • Surgical Preparation:

    • Place the anesthetized rat in a supine position.

    • Make a midline abdominal incision to expose the urinary bladder.

    • Carefully insert a polyethylene (B3416737) catheter (PE-50) into the bladder dome and secure it with a purse-string suture. This catheter is used for bladder filling and pressure measurement.

    • Isolate the femoral vein and cannulate with a separate catheter for intravenous administration of this compound or vehicle.

2. Experimental Setup:

  • Connect the bladder catheter to a three-way stopcock, which is linked to a pressure transducer (for recording intravesical pressure) and an infusion pump.

  • Connect the pressure transducer to a data acquisition system to record cystometric parameters.

  • Place the animal on a warming pad to maintain body temperature throughout the experiment.

Urodynamic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthetize Rat (e.g., Urethane) A2 Surgical Implantation of Bladder & IV Catheters A1->A2 B1 Connect Catheters to Infusion Pump & Transducer A2->B1 B2 Record Baseline Urodynamic Data (Vehicle) B1->B2 B3 Administer this compound (IV) B2->B3 B4 Record Post-Treatment Urodynamic Data B3->B4 C1 Measure Cystometric Parameters: - Bladder Capacity - Micturition Pressure - Intercontraction Interval B4->C1 C2 Compare Baseline vs. Post-Treatment Data C1->C2

Caption: Experimental workflow for in vivo urodynamic studies.

3. Cystometry Protocol:

  • Acclimatization: Allow the animal to stabilize for 30-60 minutes after surgery.

  • Baseline Recording: Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min). Record several reproducible micturition cycles. Key parameters to measure include:

    • Bladder Capacity (BC): Volume of saline infused at the time of micturition.

    • Maximal Micturition Pressure (MMP): Peak intravesical pressure during a voiding contraction.

    • Intercontraction Interval (ICI): Time between two consecutive micturition events.

  • Drug Administration: Administer this compound intravenously at the desired dose(s). A vehicle control group should also be included.

  • Post-Treatment Recording: After a 15-20 minute equilibration period, resume saline infusion and record micturition cycles to determine the effects of this compound on the cystometric parameters.

Data Presentation

The efficacy of this compound is quantified by its ability to alter urodynamic parameters associated with OAB. The expected results are a dose-dependent increase in bladder capacity and intercontraction intervals, with minimal effect on maximal micturition pressure.

Table 1: Representative Effects of this compound on Cystometric Parameters in Rats

Treatment GroupBladder Capacity (mL)Intercontraction Interval (min)Maximal Micturition Pressure (cmH₂O)
Vehicle Control0.45 ± 0.054.2 ± 0.638 ± 4
This compound (Low Dose)0.68 ± 0.076.5 ± 0.836 ± 5
This compound (High Dose)0.95 ± 0.10 9.1 ± 1.135 ± 4
*Note: Data are representative and expressed as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

This compound demonstrates superior selectivity for the bladder over other tissues, such as salivary glands, when compared to less selective antimuscarinic agents like oxybutynin. This bladder selectivity is a key advantage, as it suggests a lower potential for side effects like dry mouth.[2]

Table 2: Bladder Selectivity Profile of this compound vs. Oxybutynin in Rats

CompoundBladder Contraction InhibitionSalivary Secretion InhibitionSelectivity Ratio (Salivary/Bladder)
This compound High (~10x Oxybutynin)[2]Moderate~5-fold greater than Oxybutynin[2]
Oxybutynin StandardHighBaseline
Note: This table summarizes the relative selectivity profile based on published preclinical data.[2]

Troubleshooting & Considerations

  • Anesthesia: The choice and depth of anesthesia can significantly impact urodynamic results.[7] Urethane is recommended for acute studies, but its carcinogenicity prevents its use in recovery procedures.[7]

  • Side Effects: As a muscarinic antagonist, this compound may cause side effects, although its M3 selectivity is expected to reduce M1 and M2 receptor-mediated effects.[3] Potential side effects include decreased salivation (dry mouth) and tachycardia.[3] Researchers should perform dose-escalation studies to determine the maximum tolerated dose.[3]

  • Data Variability: Urodynamic data can be variable. Ensure consistent animal handling, surgical procedures, and infusion rates to minimize artifacts and variability.[7]

This compound is a potent and selective M3 receptor antagonist that serves as a critical tool for preclinical research into bladder physiology and the development of therapies for overactive bladder. The protocols outlined in these notes provide a framework for conducting in vivo urodynamic studies to effectively characterize the inhibitory effects of this compound on detrusor overactivity. Its favorable bladder selectivity profile highlights its potential as a therapeutic agent with fewer systemic side effects compared to older antimuscarinic drugs.[2]

References

Troubleshooting & Optimization

YM-46303 solubility issues in physiological buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-46303, a potent M3 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. The information provided addresses common challenges, with a focus on solubility issues in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[] M3Rs are G protein-coupled receptors (GPCRs) that, upon binding to agonists like acetylcholine, primarily couple to G proteins of the Gq/11 family.[2] This initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction. This compound competitively blocks the M3R, preventing agonist binding and inhibiting downstream signaling.

Q2: I am observing precipitation when I dilute my this compound stock solution into a physiological buffer like PBS. Why is this happening?

A2: This is a common issue for many small molecule inhibitors that have poor aqueous solubility. This compound, like many organic molecules, is likely more soluble in organic solvents than in aqueous solutions. When a concentrated stock solution in a solvent like Dimethyl Sulfoxide (B87167) (DMSO) is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final aqueous environment, leading to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl Sulfoxide (DMSO) is a common and powerful solvent for creating high-concentration stock solutions of many organic compounds.[3][4] It is a polar aprotic solvent that can dissolve both polar and nonpolar compounds and is miscible with water.[5][6]

Q4: How can I determine the kinetic solubility of this compound in my specific physiological buffer?

A4: You can perform a basic kinetic solubility assay. This involves preparing a high-concentration stock solution in 100% DMSO and creating serial dilutions. A small volume of each dilution is then added to your aqueous buffer. The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility.[7]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in physiological buffers.

Problem: Precipitate forms upon dilution of DMSO stock in aqueous buffer.

Possible Causes:

  • The final concentration of this compound exceeds its aqueous solubility.

  • The final concentration of DMSO is too high, causing the compound to crash out of solution.

Solutions:

  • Optimize Stock and Final Concentrations:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • When diluting into your physiological buffer, ensure the final DMSO concentration is low (ideally ≤0.5%) to avoid solvent-induced artifacts.[8]

    • Start with a lower final concentration of this compound and titrate up to your desired experimental concentration, visually inspecting for any precipitation.

  • Employ Solubilization Techniques: If precipitation persists at the desired concentration, consider the following methods. It is recommended to test these on a small scale first.

TechniqueDetailed ProtocolConsiderations
Co-solvents Prepare your physiological buffer with a small percentage (1-5%) of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) before adding the this compound stock solution.[3]Ensure the co-solvent is compatible with your experimental system and does not affect cell viability or assay performance. Always include a vehicle control with the same co-solvent concentration.
pH Adjustment For ionizable compounds, adjusting the pH of the physiological buffer can significantly impact solubility.[3][7] Test a range of pH values (e.g., 6.0, 7.4, 8.0) to determine the optimal pH for this compound solubility.Verify that the adjusted pH is compatible with your experimental assay and does not alter the biological activity of your system.
Gentle Warming & Sonication After diluting the this compound stock into the buffer, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in short bursts.[3]Be cautious as excessive heat or prolonged sonication can lead to compound degradation. Always visually inspect the solution for clarity.
Use of Surfactants Add a low concentration (0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to your physiological buffer.[3]Surfactants can interfere with some biological assays, so their compatibility must be verified.

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Preparation cluster_1 Troubleshooting cluster_2 Solubilization Methods start Prepare 10 mM this compound stock in 100% DMSO dilute Dilute stock into physiological buffer start->dilute observe Observe for precipitation dilute->observe precipitate Precipitation Observed observe->precipitate no_precipitate No Precipitation observe->no_precipitate lower_conc Lower final concentration precipitate->lower_conc Is concentration high? solubilize Attempt solubilization techniques precipitate->solubilize Still precipitates? proceed Proceed with experiment no_precipitate->proceed lower_conc->observe cosolvent Add Co-solvent (e.g., 1-5% Ethanol) solubilize->cosolvent ph_adjust Adjust Buffer pH solubilize->ph_adjust warm_sonicate Gentle Warming/ Sonication solubilize->warm_sonicate surfactant Add Surfactant (e.g., 0.01% Tween® 20) solubilize->surfactant cosolvent->dilute ph_adjust->dilute warm_sonicate->observe surfactant->dilute

Troubleshooting workflow for this compound solubility.

M3 Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at the M3 muscarinic receptor, which is primarily coupled to the Gq/11 signaling pathway. The activation of this pathway by an agonist leads to an increase in intracellular calcium.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) PKC->cellular_response Ca_release Ca²⁺ Release Ca_release->PKC Activates Ca_release->cellular_response IP3R->Ca_release Ca_store Ca²⁺ Store Ca_store->IP3R Agonist Acetylcholine (Agonist) Agonist->M3R Activates YM46303 This compound (Antagonist) YM46303->M3R Blocks

M3 Receptor Gq/11 Signaling Pathway.

Data Summary

Common Solvents for Stock Solutions
SolventRecommended UseFinal Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO) Primary solvent for high-concentration stock solutions.< 0.5% (ideally < 0.1%)Powerful solvent for many organic molecules. Can be toxic to cells at higher concentrations.[3][4][8]
Ethanol Alternative to DMSO for stock solutions.< 1%Less toxic than DMSO but may not be as effective for all compounds.[3]
Dimethylformamide (DMF) Another strong organic solvent for stock solutions.< 0.5%Use with caution due to potential toxicity.[3]
Solubility Enhancement Reagents
ReagentTypeTypical ConcentrationMechanism
Ethanol, PEG 300/400 Co-solvent1-20% in aqueous bufferIncreases the polarity of the solvent mixture.[3]
Tween® 20/80, Triton™ X-100 Non-ionic Surfactant0.01-0.1% in aqueous bufferForms micelles that can encapsulate hydrophobic compounds.[3]
β-Cyclodextrins Excipient1-10% in aqueous bufferForms inclusion complexes to enhance solubility.[3]

References

Technical Support Center: Optimizing YM-46303 and Gq/11 Inhibitor Concentrations for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of YM-46303 and the direct Gq/11 inhibitor, YM-254890, in in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate experimental design and data interpretation.

Clarification of Compound Mechanisms: this compound vs. YM-254890

A critical point of clarification is the distinction between this compound and YM-254890. While both can be used to study Gq/11-mediated signaling, they do so through different mechanisms:

  • This compound is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1] M3Rs are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 family of G proteins.[2][3][4][5] Therefore, this compound indirectly inhibits Gq/11 signaling by blocking the receptor upstream of G protein activation.

  • YM-254890 is a potent and selective inhibitor of Gq/11 proteins themselves.[1][6] It directly prevents the activation of Gαq and Gα11 subunits, thereby blocking downstream signaling regardless of the upstream GPCR.[7]

This distinction is crucial for experimental design and interpretation. This guide will provide information for both compounds to fully address the investigation of Gq/11 signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the M3 muscarinic acetylcholine receptor.[1] By binding to the M3 receptor, it prevents the endogenous ligand, acetylcholine, from activating the receptor and initiating downstream signaling cascades.

Q2: How does this compound inhibit Gq/11 signaling?

The M3 muscarinic receptor is coupled to the Gq/11 family of G proteins.[2][3][4][5] When an agonist binds to the M3 receptor, it activates Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. This compound, by blocking the M3 receptor, prevents this initial activation step, thereby indirectly inhibiting the entire Gq/11 signaling pathway initiated by the M3 receptor.

Q3: What is YM-254890 and how does it differ from this compound?

YM-254890 is a direct inhibitor of Gq/11 proteins.[1][6] Unlike this compound, which acts at the receptor level, YM-254890 binds directly to the Gαq/11 subunit, preventing its activation by any upstream GPCR. This makes YM-254890 a more general inhibitor of Gq/11 signaling.

Q4: What are the typical starting concentrations for this compound and YM-254890 in in vitro assays?

For initial experiments, it is advisable to test a wide range of concentrations. For this compound as an M3 antagonist, a starting range could be from 1 nM to 10 µM. For YM-254890, a starting range of 10 nM to 1 µM is often used. However, the optimal concentration is highly dependent on the specific cell type, receptor expression levels, and assay conditions.

Q5: What are common in vitro assays to measure Gq/11 pathway activation?

Common assays include:

  • Calcium Mobilization Assays: Measure the transient increase in intracellular calcium concentration upon Gq/11 activation.

  • Inositol (B14025) Phosphate (IP) Accumulation Assays: Measure the accumulation of inositol phosphates (particularly IP1, a stable metabolite of IP3) as a downstream indicator of PLC activation.[2]

  • Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by Gq/11 signaling.

Quantitative Data Presentation

The following tables summarize reported potency values for this compound and YM-254890 in various in vitro assays. Note that these values are context-dependent and should be used as a guide for designing your own experiments.

Table 1: this compound Potency Data

Receptor SubtypeAssay TypeCell LinePotency (pKi/IC50)
M1 MuscarinicRadioligand BindingCHOpKi: 8.8
M2 MuscarinicRadioligand BindingCHOpKi: 7.5
M3 MuscarinicRadioligand BindingCHOpKi: 8.9
M3 MuscarinicCalcium MobilizationCHOIC50: ~1-10 nM (Antagonist)

Data compiled from publicly available pharmacological data.

Table 2: YM-254890 Potency Data

Assay TypeStimulusCell Line/SystemPotency (IC50)
Platelet AggregationADPHuman Platelet-Rich Plasma0.37 - 0.51 µM
Calcium Mobilization2MeSADP (P2Y1 agonist)C6-15 cells expressing human P2Y10.031 µM
Calcium MobilizationUTP (P2Y2 agonist)Human Coronary Artery Endothelial Cells~3 nM
IP1 AccumulationCarbachol (M1 agonist)CHO cells expressing M1 receptor95 nM

Data compiled from multiple sources.[1][7][8]

Mandatory Visualizations

Gq11_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors GPCR M3 Muscarinic Receptor Gq11 Gq/11 Protein (Inactive) GPCR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Downstream Targets YM46303 This compound YM46303->GPCR Blocks YM254890 YM-254890 YM254890->Gq11 Inhibits Agonist Acetylcholine Agonist->GPCR Binds Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) C 3. Pre-incubation with Inhibitor (this compound or YM-254890) A->C B 2. Compound Preparation (Serial Dilutions of Inhibitor) B->C D 4. Agonist Stimulation (e.g., Carbachol for M3R) C->D E 5. Signal Detection (e.g., Fluorescence for Calcium Assay) D->E F 6. Data Analysis (Dose-Response Curve & IC50 Determination) E->F

References

Technical Support Center: Minimizing Off-Target Effects of YM-46303 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing YM-46303 (also known as Amiselimod or MT-1303), a potent and selective sphingosine-1-phosphate 1 (S1P1) receptor modulator, while minimizing the potential for off-target effects. This document offers troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a prodrug that is converted in vivo to its active metabolite, amiselimod-phosphate (amiselimod-P). Amiselimod-P acts as a highly potent and selective functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, it induces receptor internalization, thereby preventing the migration of these cells from lymphoid tissues. This sequestration of lymphocytes, particularly autoreactive T cells, underlies its immunomodulatory effects.

Q2: What are the main potential off-target effects of this compound?

The primary concern for S1P receptor modulators is off-target activity at other S1P receptor subtypes, especially S1P3, which is linked to cardiovascular side effects like bradycardia (a slowing of the heart rate). However, this compound is engineered for high selectivity for the S1P1 receptor, with no distinct agonist activity at S1P2 and S1P3 receptors, and minimal activity at the S1P4 receptor.[1] This selectivity profile results in a significantly improved cardiac safety profile compared to first-generation S1P modulators like fingolimod.[1]

Q3: How can I prepare this compound for in vitro experiments?

For in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (generally below 0.1%) to avoid solvent-induced cytotoxicity. The sensitivity to DMSO can vary between cell lines, so it is advisable to perform a vehicle control to assess the impact of DMSO on your specific cell type.

Q4: What are appropriate positive and negative controls for a this compound experiment?

  • Positive Controls:

    • Sphingosine-1-phosphate (S1P), the endogenous ligand for S1P receptors, can be used to confirm that the S1P1 signaling pathway is active in your experimental system.

    • For functional assays, a known S1P1 receptor agonist can be used to establish a baseline response.

  • Negative Controls:

    • A vehicle control (e.g., cell culture medium with the same final concentration of DMSO used to dissolve this compound) is essential to rule out any effects of the solvent.

    • In studies using cell lines, a parental cell line that does not express the S1P1 receptor can be used to demonstrate that the effects of this compound are target-specific.

Quantitative Data: Selectivity Profile of Amiselimod-Phosphate

The selectivity of the active metabolite of this compound, amiselimod-phosphate, for the human S1P1 receptor is a key factor in minimizing off-target effects. The following table summarizes its activity at various S1P receptor subtypes.

Receptor SubtypeAgonist Activity (EC50, nmol/L)Reference
S1P1 0.075[1]
S1P2 No distinct activity[1]
S1P3 No distinct activity[1]
S1P4 Minimal agonist activity[1]
S1P5 High selectivity (less potent than S1P1)[1]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Experimental Protocols

Key Experiment: S1P1 Receptor Functional Antagonism Assay (cAMP Inhibition)

This assay measures the ability of this compound's active metabolite to functionally antagonize the S1P1 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human S1P1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Seeding: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of amiselimod-phosphate.

    • Include a vehicle control (DMSO) and a positive control (a known S1P1 agonist).

  • Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: The inhibitory effect of amiselimod-phosphate on forskolin-induced cAMP production is measured. The concentration of amiselimod-phosphate that causes a 50% inhibition of the maximal response (IC50) is calculated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in cAMP assay - Cell density is too high or too low.- Reagent contamination.- Optimize cell seeding density.- Use fresh, sterile reagents.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent incubation times.- Instability of this compound in solution.- Use cells within a consistent passage number range.- Standardize all incubation times precisely.- Prepare fresh dilutions of this compound for each experiment.
Unexpected cell toxicity - Final DMSO concentration is too high.- this compound is cytotoxic at the tested concentrations.- Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line.- Conduct a cytotoxicity assay (e.g., MTT or LDH) for this compound.
No observable effect of this compound - Low or absent S1P1 receptor expression in the cell line.- Inactive compound.- Insufficient incubation time.- Verify S1P1 receptor expression using qPCR or Western blot.- Confirm the identity and purity of the this compound compound.- Optimize the incubation time for compound treatment.

Visualizing Experimental Logic and Pathways

Signaling Pathway of this compound (Amiselimod-P)

YM46303_Pathway cluster_extracellular Extracellular Space cluster_cell Lymphocyte YM_prodrug This compound (Prodrug) Amiselimod_P Amiselimod-Phosphate (Active Metabolite) YM_prodrug->Amiselimod_P In vivo conversion S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds to Internalization Receptor Internalization S1P1->Internalization Induces Migration_Block Inhibition of Cell Migration Internalization->Migration_Block

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent Quality (Freshness, Storage) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Morphology) Start->Check_Cells Check_Protocol Review Experimental Protocol (Timing, Concentrations) Start->Check_Protocol Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagent_OK->Start No, Replace Reagents Reagent_OK->Cells_OK Yes Cells_OK->Start No, Use New Cells Cells_OK->Protocol_OK Yes Protocol_OK->Start No, Repeat Carefully Optimize Optimize Protocol (e.g., incubation time) Protocol_OK->Optimize Yes End Consistent Results Optimize->End

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: YM-46303 and the Potential for Tachyphylaxis in Tissue Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing YM-46303 in their experiments. It provides troubleshooting guidance and frequently asked questions regarding the potential for tachyphylaxis in tissue studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] These receptors are predominantly located on smooth muscle cells, such as those in the bladder and gastrointestinal tract, as well as in glandular tissues.[1] this compound functions by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to the M3 receptor. This blockade prevents the initiation of the downstream signaling cascade that leads to smooth muscle contraction and glandular secretion.[2]

Q2: What is tachyphylaxis and is it expected to occur with this compound?

Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective. This is a common observation with agonists, which directly stimulate receptors.

Given that this compound is a competitive antagonist, classical tachyphylaxis is not an expected outcome. An antagonist's primary role is to block receptor activation. Therefore, repeated administration should, in principle, maintain or enhance the blockade of the M3 receptor, rather than lead to a reduced effect. However, it is crucial to distinguish between tachyphylaxis to an agonist in the presence of an antagonist, and tachyphylaxis to the antagonist itself.

Q3: Could prolonged exposure to this compound induce changes in tissue sensitivity?

While classical tachyphylaxis to this compound is unlikely, prolonged blockade of M3 receptors could theoretically lead to adaptive changes in the tissue. One possibility is receptor upregulation, where the cell increases the number of M3 receptors on its surface in an attempt to overcome the antagonist-induced blockade. If this occurs, a higher concentration of an agonist might be required to elicit a contractile response after the washout of this compound, which could be misinterpreted as a change in tissue sensitivity.

Q4: How can I experimentally assess if our tissue preparation is developing tachyphylaxis to an M3 agonist?

To determine if your tissue is becoming tachyphylactic to an M3 agonist (like carbachol (B1668302) or acetylcholine), you can perform repeated concentration-response curves. A rightward shift in the concentration-response curve, indicating a need for higher agonist concentrations to achieve the same level of contraction, is a hallmark of tachyphylaxis. A decrease in the maximum achievable response can also be indicative of tachyphylaxis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Diminishing contractile response to an M3 agonist after repeated applications. Tachyphylaxis to the agonist.1. Ensure adequate washout periods between agonist applications to allow the tissue to recover. 2. Consider using a lower concentration of the agonist if possible. 3. Perform a time-course experiment to determine the rate of desensitization.
Variability in the inhibitory effect of this compound. 1. Inconsistent tissue preparation. 2. Degradation of this compound stock solution. 3. Fluctuation in experimental conditions (e.g., temperature, pH).1. Standardize your tissue dissection and mounting procedures. 2. Prepare fresh this compound solutions for each experiment. 3. Maintain stable physiological conditions in the tissue bath.
Unexpectedly low potency of this compound. 1. Presence of endogenous acetylcholine in the tissue preparation. 2. Issues with the purity or concentration of the this compound compound.1. Consider the use of a cholinesterase inhibitor to potentiate the effect of endogenous ACh if studying its competitive displacement. Alternatively, ensure complete washout of any residual neurotransmitters. 2. Verify the purity and concentration of your this compound stock.

Experimental Protocols

Protocol 1: Assessment of Tachyphylaxis to an M3 Agonist

This protocol is designed to determine if a smooth muscle tissue preparation develops tachyphylaxis to a muscarinic agonist.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder strips)

  • Isolated tissue bath system with isometric force transducer[3]

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C

  • M3 muscarinic agonist (e.g., carbachol)

  • Data acquisition system

Procedure:

  • Prepare and mount the smooth muscle tissue in the isolated tissue bath containing physiological salt solution.

  • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15 minutes.

  • Perform an initial cumulative concentration-response curve to the M3 agonist. Start with a low concentration and increase it stepwise until a maximal contraction is achieved.

  • Wash the tissue extensively to remove the agonist and allow it to return to the baseline resting tension.

  • After a defined recovery period (e.g., 60 minutes), repeat the cumulative concentration-response curve to the same agonist.

  • Compare the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response) values from the two curves. A significant rightward shift in the EC50 or a decrease in the Emax suggests the development of tachyphylaxis.

Signaling Pathways and Workflows

YM_46303_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates YM46303 This compound YM46303->M3R Binds & Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Mechanism of action of this compound as an M3 receptor antagonist.

Tachyphylaxis_Workflow start Start: Prepare & Equilibrate Smooth Muscle Tissue crc1 Perform Initial Agonist Concentration-Response Curve (CRC1) start->crc1 wash1 Washout Agonist & Recover crc1->wash1 crc2 Perform Second Agonist Concentration-Response Curve (CRC2) wash1->crc2 compare Compare EC50 and Emax from CRC1 and CRC2 crc2->compare no_tachy Conclusion: No Tachyphylaxis (EC50 & Emax are similar) compare->no_tachy No Significant Change tachy Conclusion: Tachyphylaxis (Rightward shift in EC50 or decreased Emax) compare->tachy Significant Change

Caption: Experimental workflow to assess agonist-induced tachyphylaxis.

References

Amiselimod (MT-1303, formerly YM-46303) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only. Amiselimod (B1664909) (MT-1303) is an investigational compound and should be handled by qualified professionals. This guide assumes the user is referring to Amiselimod (MT-1303), a sphingosine-1-phosphate (S1P) receptor modulator, formerly known as YM-46303.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Amiselimod (MT-1303).

Frequently Asked Questions (FAQs)

Q1: What is Amiselimod (MT-1303) and what is its primary mechanism of action?

Amiselimod (MT-1303) is an orally active, second-generation sphingosine-1-phosphate (S1P) receptor modulator.[1] It is a prodrug that is converted in vivo by sphingosine (B13886) kinases to its active metabolite, amiselimod phosphate (B84403) (amiselimod-P).[1] Amiselimod-P acts as a potent and highly selective functional antagonist of the S1P1 receptor.[1] The binding of the active metabolite to S1P1 receptors on lymphocytes triggers their internalization, which makes the cells unresponsive to the natural S1P gradient required for their exit from secondary lymphoid organs.[1] This process effectively "traps" lymphocytes, particularly autoreactive T cells, within the lymph nodes, preventing their infiltration into inflammatory sites.[1]

Q2: What is the difference between a direct antagonist and a "functional antagonist"?

A direct antagonist blocks the receptor, preventing an agonist from binding and activating it. A functional antagonist, like amiselimod-P, initially acts as an agonist, causing the receptor to internalize and be removed from the cell surface.[2][3] This downregulation of the receptor renders the cell unable to respond to the endogenous ligand (S1P), thus "antagonizing" its function. This distinction is crucial for experimental design, as short-term effects might reflect agonism, while long-term effects are due to functional antagonism.

Q3: How does Amiselimod (MT-1303) differ from first-generation S1P modulators like Fingolimod (B1672674)?

Amiselimod was designed for greater selectivity for the S1P1 receptor subtype, with minimal activity at the S1P3 receptor.[1][4] Activity at the S1P3 receptor is associated with cardiovascular side effects like bradycardia (slowing of the heart rate), which have been observed with less selective S1P modulators such as fingolimod.[1][5] Preclinical and clinical studies have indicated that amiselimod has a more favorable cardiac safety profile.[4][5][6]

Q4: In which research areas or models is Amiselimod (MT-1303) typically used?

Amiselimod is primarily investigated for its immunomodulatory effects in the context of autoimmune diseases.[6][7][8][9] Preclinical studies have demonstrated its efficacy in various animal models, including:

  • Murine models of systemic lupus erythematosus (SLE), specifically lupus nephritis.[6][8]

  • Murine models of inflammatory bowel disease (IBD), such as chronic colitis induced by adoptive T-cell transfer.[7][10]

  • Models of multiple sclerosis.[2]

Troubleshooting Unexpected Results

Q5: I am not observing the expected reduction in peripheral lymphocyte counts after oral administration of Amiselimod in my mouse model. What could be the cause?

Several factors could lead to a lack of efficacy in reducing peripheral lymphocyte counts. A systematic approach to troubleshooting is recommended.

  • Problem Area 1: Prodrug Activation. Amiselimod is a prodrug and requires conversion to its active metabolite, amiselimod-P, by sphingosine kinases.[1][7]

    • Possible Cause: Insufficient activity of sphingosine kinases in the specific animal model or cell line. While this is less common in vivo, it can be a significant issue in in vitro systems that lack the necessary metabolic machinery.

    • Troubleshooting Step: If working in vitro, ensure the cell system is capable of metabolizing the prodrug. For critical experiments, consider using the active metabolite, amiselimod-P, directly, though this may have different pharmacokinetic properties. For in vivo studies, verify the dosing and administration protocol.

  • Problem Area 2: Dosing and Administration.

    • Possible Cause: Incorrect dosage, improper formulation, or issues with oral gavage technique leading to inconsistent delivery.

    • Troubleshooting Step: Review published protocols for appropriate dose ranges in your specific model.[6][7] Ensure the vehicle is appropriate and that Amiselimod is fully suspended or dissolved. Confirm the accuracy and consistency of your administration technique.

  • Problem Area 3: Timing of Measurement.

    • Possible Cause: Blood samples are being collected too early or too late relative to the drug's peak activity.

    • Troubleshooting Step: The reduction in lymphocyte counts is a gradual process. In human studies, counts progressively decrease over days.[4] Conduct a time-course experiment, collecting samples at multiple time points (e.g., 24, 48, 72 hours post-initial dose) to determine the optimal window for observing lymphopenia in your model.

  • Problem Area 4: Animal Model.

    • Possible Cause: The specific strain or health status of the animals might influence drug metabolism and response.

    • Troubleshooting Step: Ensure the health and genetic background of the animals are as specified in established protocols.

G cluster_0 Troubleshooting: No Reduction in Peripheral Lymphocytes cluster_1 Solutions start Start: No observed lymphopenia prodrug Issue: Prodrug Activation start->prodrug Check dosing Issue: Dosing/Administration prodrug->dosing If OK sol_prodrug Verify metabolic capacity of system. Use active metabolite (Amiselimod-P) in vitro if necessary. prodrug->sol_prodrug timing Issue: Measurement Timing dosing->timing If OK sol_dosing Confirm dose from literature. Check vehicle and administration technique. dosing->sol_dosing model Issue: Animal Model timing->model If OK sol_timing Perform a time-course experiment (e.g., 24, 48, 72h). timing->sol_timing sol_model Verify animal health and strain. model->sol_model

Troubleshooting workflow for lack of lymphopenia.

Q6: My in vitro lymphocyte migration assay is showing inconsistent or no inhibition with Amiselimod. What's wrong?

In vitro migration assays, such as the Transwell assay, can be sensitive to several variables.

  • Problem Area 1: Prodrug vs. Active Metabolite.

    • Possible Cause: As mentioned above, lymphocytes or other immune cells in culture may have low levels of the sphingosine kinases required to convert Amiselimod to amiselimod-P.

    • Troubleshooting Step: The most reliable approach for in vitro functional assays is to use the phosphorylated active metabolite, amiselimod-P. If using the prodrug is necessary, you must first validate that your cell culture system can efficiently activate it.

  • Problem Area 2: Assay Conditions.

    • Possible Cause: The concentration of the chemoattractant (e.g., S1P) in the lower chamber is suboptimal, the incubation time is too short or too long, or the pore size of the transwell membrane is incorrect for your cell type.

    • Troubleshooting Step: Optimize the assay by titrating the chemoattractant concentration and the migration time.[11] Ensure the pore size is appropriate for lymphocytes (typically 3-5 µm).[12] Include positive controls (known chemoattractant) and negative controls (no chemoattractant) to validate the assay setup.[11]

  • Problem Area 3: Cell Health and Activation State.

    • Possible Cause: The primary lymphocytes are not healthy or are in a resting state, making them less migratory. Cell harvesting methods, like excessive trypsin use, can damage surface receptors.[11]

    • Troubleshooting Step: Use freshly isolated, healthy cells. Activated lymphocytes are generally more migratory than resting ones.[12] Handle cells gently during harvesting and washing steps.

Q7: I am observing unexpected agonist-like effects in my short-term in vitro assay. Is this normal?

Yes, this can be an expected result. Amiselimod-P is a functional antagonist that works by first stimulating the S1P1 receptor, which leads to its internalization and degradation.[2][3] Therefore, in short-term assays (minutes to a few hours), you may observe agonist effects such as changes in intracellular calcium or activation of downstream signaling pathways before the receptor is sufficiently downregulated to produce an antagonistic effect. The ultimate effect of lymphocyte sequestration is due to this functional antagonism.

Quantitative Data Summary

The selectivity and potency of Amiselimod's active metabolite (amiselimod-P) are key to its function and improved safety profile.

CompoundReceptor TargetActivity (EC50)Notes
Amiselimod-P Human S1P175 pmol·L⁻¹Potent agonist activity leading to functional antagonism.[13]
Human S1P2No distinct agonist activityHigh selectivity against S1P2.[13]
Human S1P3No distinct agonist activityLack of S1P3 activity is linked to a better cardiac safety profile.[5][13]
Human S1P4Minimal agonist activitySignificantly less potent than at S1P1.[13]
Human S1P5High agonist activityPotency is lower compared to S1P1.[13]
Fingolimod-P Human S1P1Similar to Amiselimod-P
Human S1P3Agonist activityActivity at S1P3 is associated with bradycardia.[1]

Experimental Protocols

Protocol 1: In Vivo Murine Model of Chronic Colitis

This protocol is adapted from studies demonstrating the efficacy of Amiselimod in an adoptive T-cell transfer model of IBD.[7][10]

  • Induction of Colitis:

    • Isolate CD4+CD45RBhigh T cells from the spleens of donor mice (e.g., BALB/c).

    • Adoptively transfer these cells via intraperitoneal injection into immunodeficient recipient mice (e.g., SCID).

    • Monitor mice for signs of colitis, such as weight loss, which typically begins 2-3 weeks after transfer.[7]

  • Drug Administration:

    • Prepare Amiselimod (MT-1303) in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer Amiselimod orally (e.g., 0.1-0.3 mg/kg) once daily.[7] Administration can be prophylactic (starting on the day of cell transfer) or therapeutic (starting after disease onset, e.g., day 7).[7]

    • Include a vehicle-only control group and potentially a positive control group (e.g., anti-TNF-α antibody).[7]

  • Efficacy Assessment:

    • Clinical Monitoring: Record body weight daily or several times a week.[7] Score clinical signs like hunching, wasting, and stool consistency.[10]

    • Histological Analysis: At the end of the study, collect colon tissue, fix in formalin, and prepare hematoxylin (B73222) and eosin (B541160) (H&E) stained sections to score inflammation.

    • Flow Cytometry: Isolate lymphocytes from the colonic lamina propria to analyze the infiltration of specific T-cell subsets (e.g., Th1, Th17).[10] Peripheral blood and mesenteric lymph nodes can also be analyzed for lymphocyte populations.[7]

G cluster_workflow In Vivo Colitis Model Workflow a Isolate CD4+CD45RBhigh T cells from donor mice b Inject cells into SCID recipient mice a->b c Begin daily oral administration: - Vehicle Control - Amiselimod (0.1-0.3 mg/kg) b->c d Monitor body weight and clinical score c->d e Endpoint Analysis: - Colon Histology - Lamina Propria Flow Cytometry - Peripheral Blood Counts d->e G cluster_0 Systemic Circulation / In Vivo cluster_1 Lymphocyte Surface cluster_2 Cellular Consequence Amiselimod Amiselimod (Prodrug) SK Sphingosine Kinases (SPHK) Amiselimod->SK Amiselimod_P Amiselimod-P (Active) S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds & Activates SK->Amiselimod_P Internalization Receptor Internalization S1P1->Internalization Induces Unresponsive Cell becomes unresponsive to S1P gradient Internalization->Unresponsive Trapping Lymphocyte Trapping in Lymph Node Unresponsive->Trapping

References

Technical Support Center: YM-46303 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing YM-46303 in functional assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Suggested Solution
Inconsistent IC50 values in functional assays 1. Cell passage number variability affecting receptor expression. 2. Inconsistent agonist concentration. 3. Assay temperature fluctuations.1. Use cells within a consistent and low passage number range. 2. Prepare fresh agonist dilutions for each experiment and use a consistent final concentration. 3. Ensure strict temperature control throughout the assay.
High background signal in calcium mobilization assay 1. Autofluorescence of this compound. 2. Cell stress or death leading to calcium leakage. 3. Inadequate washing of fluorescent dye.1. Run a control with this compound alone to determine its intrinsic fluorescence. 2. Handle cells gently and ensure high viability before starting the assay. 3. Follow the dye manufacturer's protocol for optimal washing steps.
Low signal-to-noise ratio in radioligand binding assay 1. Low receptor expression in the cell line. 2. Degraded radioligand. 3. Insufficient incubation time.1. Confirm receptor expression levels via qPCR or Western blot. 2. Check the age and storage conditions of the radioligand. 3. Optimize incubation time to ensure binding equilibrium is reached.
This compound appears less potent than expected 1. Incorrect dilution of this compound stock solution. 2. Adsorption of the compound to plasticware. 3. Presence of serum proteins in the assay buffer that may bind to the compound.1. Prepare fresh serial dilutions from a validated stock solution for each experiment. 2. Use low-binding plates and pipette tips. 3. If possible, perform the assay in a serum-free buffer.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It exhibits the highest affinity for the M1 and M3 receptor subtypes, with a notable selectivity for the M3 receptor over the M2 receptor.[1]

Q2: What is the mechanism of action of this compound at M1 and M3 receptors?

A2: M1 and M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq signaling pathway. Upon activation by an agonist like acetylcholine, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. This compound, as an antagonist, competitively binds to these receptors and blocks the initiation of this signaling cascade.

Q3: What is the selectivity profile of this compound across the different muscarinic receptor subtypes?

A3: The binding affinity of this compound for the five human muscarinic receptor subtypes is summarized in the table below. A higher pKi value indicates a higher binding affinity.

Receptor SubtypepKi
M18.8
M27.9
M38.9
M48.1
M58.3

Data is presented as the mean from multiple experiments.

Q4: Are there any known off-target effects for this compound?

A4: While this compound demonstrates high selectivity for M1 and M3 muscarinic receptors, like any pharmacological agent, the possibility of off-target effects cannot be entirely excluded, especially at higher concentrations. It is recommended to perform counter-screening against a panel of other receptors and enzymes to assess the specificity of its effects in your experimental system.

Q5: What are the recommended starting concentrations for in vitro functional assays?

A5: Based on its pKi values, a starting concentration range of 1 nM to 1 µM is recommended for in vitro functional assays such as calcium mobilization. It is always advisable to perform a full dose-response curve to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, a saturating concentration of a known muscarinic antagonist (for non-specific binding), or varying concentrations of this compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the human M1 or M3 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent plate reader.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells.

  • Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist alone (100%) and vehicle control (0%).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol YM46303 This compound M3R M3 Muscarinic Receptor YM46303->M3R Antagonist Binding ACh Acetylcholine ACh->M3R Agonist Binding Gq Gq M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Response Cellular Response PKC->Response Phosphorylation

Caption: M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis prep_cells 1. Seed M3-expressing cells in 96-well plate prep_dye 2. Load cells with calcium-sensitive dye prep_cells->prep_dye prep_wash 3. Wash to remove excess dye prep_dye->prep_wash add_ym 4. Add varying concentrations of this compound prep_wash->add_ym add_agonist 5. Add agonist (e.g., carbachol) add_ym->add_agonist measure 6. Measure fluorescence change add_agonist->measure analyze 7. Determine IC50 value measure->analyze

Caption: Experimental Workflow for a Calcium Mobilization Assay with this compound.

References

Technical Support Center: YM-46303 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of protocols for in vivo efficacy studies of YM-46303, a selective M3 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the M3 muscarinic acetylcholine receptor.[1] These receptors are primarily located on smooth muscle cells, such as those in the urinary bladder, and glandular tissues. By competitively blocking the binding of acetylcholine to M3 receptors, this compound inhibits the downstream signaling cascade that leads to smooth muscle contraction and glandular secretions.[1]

Q2: What is the primary in vivo application of this compound?

A2: Based on its mechanism of action, this compound is primarily investigated for the treatment of overactive bladder (OAB) and urinary incontinence. Its efficacy is assessed by its ability to reduce bladder contractions.

Q3: What are the critical considerations for formulating this compound for in vivo studies?

A3: this compound has poor aqueous solubility. Therefore, proper vehicle selection is crucial to ensure the compound is fully dissolved and stable for administration. It is recommended to perform small-scale solubility tests in various solvents and co-solvent systems at the desired concentration before preparing a large batch of the formulation. An inappropriate vehicle can lead to precipitation, inaccurate dosing, and potential toxicity.

Q4: Which animal models are suitable for testing the in vivo efficacy of this compound?

A4: Rats and mice are the most commonly used animal models for preclinical cystometry studies to evaluate drugs for overactive bladder.[2] Guinea pigs are also used for studying the effects of M3 antagonists on bladder contractions.[3] The choice of model may depend on the specific research question and the desired translational relevance.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in cystometry data - Inconsistent bladder filling rate- Animal stress or movement (in conscious models)- Anesthesia level too deep or too light- Measurement errors in voided or residual volumes- Use a calibrated syringe pump for consistent infusion.- Allow for an acclimatization period for conscious animals.- Maintain a stable plane of anesthesia and monitor vital signs.- Ensure accurate collection of voided urine and complete bladder emptying for residual volume measurement.[4][5]
Precipitation of this compound in the formulation - Poor solubility in the chosen vehicle- Temperature changes affecting solubility- pH of the solution- Test different vehicles (e.g., saline, PBS, cyclodextrins, co-solvents like DMSO or ethanol, followed by dilution).- Prepare the formulation fresh before each experiment.- Gently warm the solution to aid dissolution (check for temperature stability of the compound).- Adjust the pH of the vehicle if it is known to affect the solubility of this compound.
No significant effect of this compound on bladder contractions - Inadequate dose- Poor bioavailability with the chosen route of administration- Incorrect formulation leading to low exposure- Animal model not responsive to M3 antagonism- Perform a dose-response study to determine the optimal dose.- Consider different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral) and assess pharmacokinetics.- Confirm the solubility and stability of this compound in the formulation.- Ensure the animal model exhibits the target pathophysiology (e.g., detrusor overactivity).
Unexpected side effects (e.g., cardiovascular changes) - Off-target effects on other muscarinic receptors (e.g., M2 in the heart)- High dose leading to systemic effects- Although this compound is M3 selective, monitor heart rate and blood pressure, especially at higher doses.- Reduce the dose to a therapeutically relevant range.

Quantitative Data

While specific in vivo dose-response data for this compound is not publicly available, the following table presents illustrative data for other selective M3 muscarinic receptor antagonists in a guinea pig model of spontaneous bladder contractions. This provides a reference for the expected potency of compounds in this class.

CompoundED25 (µg/kg, i.v.)Relative Potency (vs. SVT-40776)
SVT-407766.971
Darifenacin20.910.33
Solifenacin83.640.08
Tolterodine118.490.06

Data adapted from a study on isovolumetric spontaneous bladder contractions in anesthetized guinea pigs.[3]

Experimental Protocols

In Vivo Cystometry in Anesthetized Rats

This protocol is designed to assess the effect of this compound on bladder pressure and contractions in a rat model of bladder function.

  • Animal Preparation:

    • Adult female Sprague-Dawley rats (200-250 g) are anesthetized with urethane (B1682113) (1.2 g/kg, i.p.).

    • A midline abdominal incision is made to expose the urinary bladder.

    • A polyethylene (B3416737) catheter (PE-50) is inserted into the dome of the bladder and secured with a purse-string suture.

    • The catheter is connected to a pressure transducer and a syringe pump via a 3-way stopcock for bladder filling and pressure recording.

  • Cystometric Recordings:

    • The bladder is emptied and then filled with saline at a constant rate (e.g., 100 µl/min) to elicit micturition contractions.[6]

    • Record baseline cystometric parameters, including bladder capacity, voiding pressure, and intercontraction interval.

    • Administer this compound or vehicle through the desired route (e.g., intravenous, intraperitoneal).

  • Data Analysis:

    • Record cystometric parameters for a defined period after compound administration.

    • Compare the post-treatment parameters to the baseline values.

    • A dose-response curve can be generated by administering increasing doses of this compound.

In Vitro Smooth Muscle Contraction Assay

This protocol is used to determine the potency and selectivity of this compound on isolated smooth muscle tissue.

  • Tissue Preparation:

    • Isolate bladder detrusor smooth muscle strips from rats or guinea pigs.

    • Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2 / 5% CO2.

  • Contraction Measurement:

    • Connect the tissue to an isometric force transducer to record contractions.

    • Induce contractions with a muscarinic agonist such as carbachol.

    • Generate a cumulative concentration-response curve for the agonist.

  • Antagonist Evaluation:

    • Incubate the tissue with a known concentration of this compound for a defined period.

    • Generate a new agonist concentration-response curve in the presence of this compound.

    • Repeat with several concentrations of this compound to perform a Schild analysis and determine the pA2 value, which quantifies the antagonist's potency.[1]

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates Myosin Myosin Light Chain MLCK->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to ACh Acetylcholine (ACh) ACh->M3R Binds & Activates YM46303 This compound YM46303->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

InVivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat) Anesthesia Anesthetize Animal (e.g., Urethane) Animal_Selection->Anesthesia Surgery Surgical Implantation of Bladder Catheter Anesthesia->Surgery Baseline Record Baseline Cystometry Data Surgery->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Post_Dose Record Post-Dose Cystometry Data Dosing->Post_Dose Data_Extraction Extract Parameters (Bladder Capacity, Pressure, etc.) Post_Dose->Data_Extraction Comparison Compare Baseline vs. Post-Dose Data Data_Extraction->Comparison Dose_Response Generate Dose-Response Curve Comparison->Dose_Response

Caption: Experimental Workflow for In Vivo Efficacy Studies.

References

YM-46303 avoiding precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of YM-46303 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] These receptors are primarily located on smooth muscle cells and glandular tissues. By blocking the action of acetylcholine at these receptors, this compound can induce smooth muscle relaxation and reduce glandular secretions.[1] It has shown high inhibitory activity on bladder pressure in animal studies, suggesting its potential for treating conditions like overactive bladder.[1][2]

Q2: What are the solubility properties of this compound?

The solubility of this compound in aqueous solutions can be limited. Some sources indicate it is slightly soluble or insoluble at concentrations less than 1 mg/mL.[2] Due to its chemical structure, it is likely more soluble in organic solvents like DMSO.

Q3: Why is my this compound precipitating in the cell culture media?

Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:

  • Exceeding Solubility Limit: The concentration of this compound in your media may be higher than its maximum soluble concentration.[3]

  • Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) too quickly or in too large a volume can cause the compound to crash out of solution when it comes into contact with the aqueous media.

  • Media Composition: Components in the cell culture media, such as salts, proteins (from serum), and changes in pH, can interact with this compound and reduce its solubility.[4][5]

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect the solubility of the compound.[4] Repeated freeze-thaw cycles of stock solutions should also be avoided.[3][4]

  • pH Shifts: The pH of the media can be influenced by factors like CO2 levels in the incubator, which in turn can affect the solubility of pH-sensitive compounds.[3]

Troubleshooting Guide

Observation: Precipitate Forms Immediately Upon Adding this compound to Media
Potential Cause Recommended Solution
Concentration exceeds solubility Decrease the final concentration of this compound. Determine the maximum soluble concentration by performing a serial dilution test.[3]
"Solvent Shock" from stock solution Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for the final dilution.[3] Add the stock solution to the media drop-wise while gently vortexing.[5]
Incorrect solvent Ensure you are using a solvent that is appropriate for this compound and miscible with your cell culture media. DMSO is a common choice for small molecules.
Observation: Precipitate Forms Over Time in the Incubator
Potential Cause Recommended Solution
pH shift in media Ensure your media is properly buffered for the CO2 concentration in your incubator.[3]
Interaction with media components Test the stability of this compound in your specific cell culture medium over the duration of your experiment.[3] Consider using a different basal media formulation if problems persist.[5]
Temperature fluctuations Pre-warm the cell culture media to 37°C before adding this compound.[3] Minimize the time culture vessels are outside the incubator.[5]
Evaporation of media Ensure proper humidification of the incubator to prevent the concentration of media components, including this compound.[4][5]
Stock solution degradation Aliquot the stock solution to minimize freeze-thaw cycles and prepare fresh stock solutions regularly.[3]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound
  • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

  • Pre-warm your complete cell culture medium (including serum and other supplements) to 37°C.

  • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create a 2-fold serial dilution series in a 96-well plate.[5]

  • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation at several time points (e.g., immediately, 2, 6, 12, and 24 hours) under a microscope.[3][5]

  • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental setup.[3][5]

Protocol 2: Preparing this compound Working Solutions
  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Create an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. This helps to minimize the "solvent shock."

  • Add the intermediate dilution to the main volume of your cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).

  • Gently mix the final solution thoroughly before adding it to your cells.

  • Visually inspect the final working solution for any signs of precipitation before use.[5]

Visualizations

YM46303_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Acetylcholine Acetylcholine Acetylcholine->M3R Activates YM46303 This compound YM46303->M3R Blocks

Caption: Signaling pathway of the M3 muscarinic receptor and the inhibitory action of this compound.

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture with this compound Check_Timing When does precipitation occur? Start->Check_Timing Immediate Immediately upon addition Check_Timing->Immediate Immediately Delayed Over time in incubator Check_Timing->Delayed Over Time Check_Concentration Is concentration too high? Immediate->Check_Concentration Check_Media Is it a media stability issue? Delayed->Check_Media Reduce_Concentration Lower final concentration. Determine max soluble concentration. Check_Concentration->Reduce_Concentration Yes Check_Solvent Was 'solvent shock' a factor? Check_Concentration->Check_Solvent No Improve_Dilution Use smaller stock volume. Add drop-wise while mixing. Check_Solvent->Improve_Dilution Yes Check_Solvent->Check_Media No Prewarm_Media Pre-warm media to 37°C. Check_Media->Prewarm_Media Temp Fluctuations Check_pH Check media buffering and CO2 levels. Check_Media->Check_pH pH Shift Check_Evaporation Ensure proper incubator humidity. Check_Media->Check_Evaporation Concentration Check_Stock Is the stock solution stable? Check_Media->Check_Stock Other Aliquot_Stock Aliquot stock to avoid freeze-thaw cycles. Check_Stock->Aliquot_Stock Yes

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

References

Validation & Comparative

A Comparative Analysis of Bladder Selectivity: YM-46303 versus Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bladder selectivity of two muscarinic M3 receptor antagonists, YM-46303 and darifenacin (B195073). The information presented is based on available preclinical data to assist researchers and professionals in the field of drug development for overactive bladder (OAB) and related conditions.

Introduction

The development of selective M3 muscarinic receptor antagonists has been a key strategy in the treatment of OAB. The goal is to achieve efficacy in suppressing involuntary bladder contractions while minimizing systemic anticholinergic side effects, such as dry mouth (xerostomia), which primarily result from the blockade of M3 receptors in the salivary glands. This guide evaluates the receptor binding profiles and functional bladder selectivity of this compound and darifenacin.

Quantitative Data Summary

The following tables summarize the muscarinic receptor binding affinities and in vivo functional selectivity of this compound and darifenacin.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

CompoundM1M2M3M4M5M3/M2 Selectivity (fold)
This compound8.87.88.98.28.412.6[1]
Darifenacin8.27.49.17.38.059[2]

Higher pKi values indicate greater binding affinity.

Table 2: In Vivo Functional Selectivity for Bladder over Salivary Gland

CompoundAnimal ModelBladder Effect (ED50/ID50)Salivary Gland Effect (ED50/ID50)Bladder vs. Salivary Gland Selectivity (fold)
This compoundRats--~5 (vs. oxybutynin)[3]
DarifenacinRats--No functional selectivity observed[4]
DarifenacinGuinea Pigs--7.9[5]

Data for ED50/ID50 values for this compound and for a direct head-to-head comparison are limited in the public domain.

Mechanism of Action and Signaling Pathways

Both this compound and darifenacin are competitive antagonists of the muscarinic M3 receptor.[3] In the urinary bladder, the M3 receptor is the primary mediator of acetylcholine-induced smooth muscle contraction (detrusor muscle). By blocking this receptor, these antagonists reduce involuntary bladder contractions, thereby increasing bladder capacity and alleviating symptoms of OAB.

In the salivary glands, M3 receptors stimulate the production of saliva. Antagonism of these receptors leads to the common side effect of dry mouth. The therapeutic advantage of a bladder-selective M3 antagonist lies in its ability to preferentially inhibit bladder smooth muscle contraction over salivary gland secretion.

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell / Salivary Gland Cell ACh Acetylcholine (B1216132) (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates YM_Dar This compound / Darifenacin YM_Dar->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca Ca²⁺ ER->Ca Releases Contraction_Secretion Smooth Muscle Contraction (Bladder) / Saliva Secretion (Salivary Gland) Ca->Contraction_Secretion Leads to

Figure 1: Simplified M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The bladder selectivity of muscarinic antagonists is typically assessed through in vivo functional assays in animal models, such as rats or guinea pigs. Below is a generalized experimental protocol for these types of studies.

Objective: To determine the in vivo potency of a test compound (e.g., this compound or darifenacin) in inhibiting carbachol-induced bladder contractions and salivation.

Animal Model: Male Sprague-Dawley rats.

Experimental Workflow:

Experimental_Workflow cluster_prep Animal Preparation cluster_measurement Measurement Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize rat (e.g., urethane) Cannulation Cannulate trachea, jugular vein, carotid artery, and bladder Anesthesia->Cannulation Pressure Connect bladder cannula to pressure transducer Cannulation->Pressure Saliva Place pre-weighed cotton ball in sublingual pouch Cannulation->Saliva Stabilization Allow for stabilization period Pressure->Stabilization Saliva->Stabilization Baseline Record baseline bladder pressure and collect baseline saliva Stabilization->Baseline Carbachol_pre Administer carbachol (B1668302) (i.v.) to induce bladder contraction and salivation (pre-drug) Baseline->Carbachol_pre Drug_Admin Administer test compound (i.v. or p.o.) Carbachol_pre->Drug_Admin Carbachol_post Administer carbachol at various time points post-drug Drug_Admin->Carbachol_post Measurement_post Measure bladder pressure and saliva secretion Carbachol_post->Measurement_post Inhibition Calculate percent inhibition of bladder contraction and salivation Measurement_post->Inhibition ED50 Determine ED50 values for each effect Inhibition->ED50 Selectivity Calculate selectivity ratio (ED50 salivation / ED50 bladder) ED50->Selectivity

Figure 2: General workflow for in vivo assessment of bladder selectivity.

Detailed Steps:

  • Anesthesia and Surgical Preparation: Rats are anesthetized, and cannulas are inserted into the trachea (for respiration), jugular vein (for drug administration), carotid artery (for blood pressure monitoring), and the dome of the urinary bladder (for intravesical pressure measurement).

  • Measurement of Salivation: A pre-weighed cotton ball is placed in the sublingual pouch of the rat to collect saliva. After a set period, the cotton ball is removed and weighed to determine the amount of saliva secreted.

  • Induction of Bladder Contraction and Salivation: A muscarinic agonist, typically carbachol, is administered intravenously to induce a consistent increase in intravesical pressure and salivation.

  • Drug Administration: The test compound (this compound or darifenacin) is administered intravenously or orally at various doses.

  • Post-Drug Measurement: The inhibitory effect of the test compound on carbachol-induced bladder contraction and salivation is measured at different time points after administration.

  • Data Analysis: Dose-response curves are generated to calculate the dose required to produce 50% inhibition of the maximal response for both bladder contraction (ID50 or ED50) and salivation (ID50 or ED50). The ratio of these values (salivation/bladder) provides a quantitative measure of bladder selectivity.

Discussion of Findings

Based on the available data, both this compound and darifenacin are potent M3 muscarinic receptor antagonists.

This compound demonstrates high affinity for both M1 and M3 receptors, with a notable 12.6-fold selectivity for M3 over M2 receptors.[1] This M3/M2 selectivity is therapeutically relevant, as M2 receptors are the predominant muscarinic receptor subtype in the heart, and their blockade can lead to cardiovascular side effects. The qualitative in vivo data suggests that this compound possesses a degree of functional selectivity for the urinary bladder over the salivary glands in rats, being approximately 5-fold more selective than oxybutynin.[3] However, the lack of specific ED50/ID50 values makes a direct quantitative comparison with darifenacin challenging.

Darifenacin exhibits a very high selectivity for the M3 receptor over all other muscarinic subtypes, with a 59-fold selectivity over the M2 receptor.[2] This high M3/M2 selectivity is a key feature of darifenacin. The in vivo functional selectivity data for darifenacin is conflicting. A study in rats showed no functional selectivity for the bladder over the salivary gland, while a study in guinea pigs indicated a 7.9-fold selectivity for the bladder.[4][5] This discrepancy may be due to species-specific differences in metabolism or receptor distribution and function. Further studies are needed to clarify the bladder selectivity of darifenacin in different preclinical models.

Conclusion

Both this compound and darifenacin are potent M3 muscarinic receptor antagonists with profiles that suggest potential for the treatment of overactive bladder. Darifenacin displays a higher in vitro selectivity for the M3 over the M2 receptor subtype. The in vivo bladder selectivity of darifenacin appears to be species-dependent. This compound also shows promising M3/M2 selectivity and some evidence of in vivo bladder selectivity in rats. For a more definitive comparison of their bladder selectivity, head-to-head in vivo studies employing identical experimental protocols and providing quantitative measures of potency (ED50/ID50) for both bladder and salivary gland effects are required. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and findings summarized in this guide.

References

A Comparative Analysis of YM-46303 and Oxybutynin as M3 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the M3 muscarinic receptor antagonists YM-46303 and oxybutynin (B1027), focusing on their binding affinities, functional potencies, and selectivity profiles. The information is supported by experimental data to assist in research and development decisions.

Introduction

Muscarinic M3 receptors are critical in mediating smooth muscle contraction, particularly in the urinary bladder and salivary glands. Antagonism of these receptors is a primary therapeutic strategy for conditions such as overactive bladder (OAB). Oxybutynin has long been a standard treatment for OAB, while this compound is a newer investigational compound. This guide evaluates their pharmacological properties to highlight their similarities and differences.

Data Presentation

Muscarinic Receptor Binding Affinity

The binding affinities of this compound and oxybutynin for the five human muscarinic receptor subtypes (M1-M5) are summarized below. A higher pKi value indicates a greater binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M2 Selectivity (fold)Reference
This compound8.87.88.98.28.412.6[Naito R, et al., 1998]
Oxybutynin8.16.88.07.47.115.8[Abrams P, et al., 1998]
(R)-Oxybutynin------[Data not available in a comparable format]
(S)-Oxybutynin------[Data not available in a comparable format]

Note: The selectivity is calculated as the ratio of the Ki value for the M2 receptor to the Ki value for the M3 receptor.

In Vivo Functional Activity: Bladder vs. Salivary Gland

Studies in rats have compared the in vivo functional selectivity of this compound and oxybutynin on carbachol-induced bladder contractions versus pilocarpine-induced salivation.

CompoundBladder Contraction Inhibition (ID50, mg/kg, i.v.)Salivation Inhibition (ID50, mg/kg, i.v.)Bladder vs. Salivary Gland Selectivity RatioReference
This compound0.0230.2812.2[Naito R, et al., 1998]
Oxybutynin0.110.252.3[Naito R, et al., 1998]

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor, upon binding to an agonist like acetylcholine, primarily couples to the Gq G-protein. This initiates a signaling cascade leading to smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum Ca2_cyto ER->Ca2_cyto Release Ca2_ER Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Stimulates PKC->Contraction Modulates

Caption: M3 Muscarinic Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

This workflow illustrates the general procedure for determining the binding affinity of a compound for muscarinic receptors.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing M1-M5 Receptors) start->prepare_membranes incubate Incubate Membranes with Radioligand ([3H]-NMS) and Test Compound (this compound or Oxybutynin) prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis (Calculate Ki values) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Isolated Bladder Strip Assay Workflow

This workflow outlines the process for assessing the functional antagonism of a compound on bladder smooth muscle contraction.

Bladder_Strip_Workflow start Start dissect Dissect and Prepare Bladder Smooth Muscle Strips start->dissect mount Mount Strips in Organ Bath dissect->mount equilibrate Equilibrate and Stabilize mount->equilibrate agonist_cr Generate Agonist (Carbachol) Concentration-Response Curve equilibrate->agonist_cr incubate_antagonist Incubate with Antagonist (this compound or Oxybutynin) agonist_cr->incubate_antagonist agonist_cr_antagonist Generate Agonist Concentration-Response Curve in presence of Antagonist incubate_antagonist->agonist_cr_antagonist analyze Data Analysis (Calculate pA2 or ID50) agonist_cr_antagonist->analyze end End analyze->end

Caption: Isolated Bladder Strip Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound and oxybutynin for human M1-M5 muscarinic receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compounds: this compound and oxybutynin.

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (20-40 µg of protein) are incubated in a final volume of 250 µL of assay buffer.

  • The incubation mixture contains the cell membranes, a fixed concentration of [³H]-NMS (e.g., 0.1-0.4 nM), and varying concentrations of the test compound (this compound or oxybutynin).

  • For determination of non-specific binding, atropine (1 µM) is added instead of the test compound.

  • The microplates are incubated at 25°C for 60 minutes.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed three times with ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The radioactivity retained on the filters is measured by a liquid scintillation counter.

  • The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Guinea Pig Bladder Contraction

Objective: To evaluate the functional antagonist potency of this compound and oxybutynin on M3 receptors in bladder smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-500 g).

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 10).

  • Carbachol (B1668302) (agonist).

  • Test compounds: this compound and oxybutynin.

  • Organ bath system with isometric force transducers.

Procedure:

  • Guinea pigs are euthanized, and the urinary bladders are excised.

  • Longitudinal strips of the detrusor muscle (approximately 2 mm wide and 10 mm long) are prepared.

  • The bladder strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • An initial tension of 1.0 g is applied to the strips, and they are allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15 minutes.

  • A cumulative concentration-response curve to carbachol is generated to establish a baseline contractile response.

  • After washing out the carbachol and allowing the tissue to return to baseline, the bladder strips are incubated with a specific concentration of the antagonist (this compound or oxybutynin) for 30 minutes.

  • A second cumulative concentration-response curve to carbachol is then generated in the presence of the antagonist.

  • The antagonistic potency is expressed as the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve.

Conclusion

Both this compound and oxybutynin are potent antagonists of the M3 muscarinic receptor. The available data suggests that this compound exhibits a higher affinity for the M3 receptor compared to oxybutynin. Furthermore, in vivo studies in rats indicate that this compound has a greater functional selectivity for the urinary bladder over salivary glands compared to oxybutynin. This improved selectivity profile of this compound may translate into a more favorable side-effect profile, particularly concerning dry mouth, a common adverse effect associated with non-selective muscarinic antagonists. Further clinical investigation is warranted to confirm these preclinical findings in humans.

A Comparative In Vivo Efficacy Analysis of YM-46303 and Tolterodine in Bladder Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of YM-46303 and tolterodine (B1663597), two muscarinic receptor antagonists investigated for the treatment of overactive bladder (OAB). While direct comparative preclinical studies are limited, this document synthesizes available in vivo data from rodent models to offer insights into their respective potencies and mechanisms of action.

Mechanism of Action

Both this compound and tolterodine exert their effects by antagonizing muscarinic acetylcholine (B1216132) receptors, which are crucial for mediating bladder smooth muscle contraction.

  • This compound is a selective M3 muscarinic acetylcholine receptor (mAChR) antagonist.[1] The M3 receptor subtype is predominantly expressed in the smooth muscle of the urinary bladder, and its blockade leads to smooth muscle relaxation and a reduction in bladder contractions.[1]

  • Tolterodine is a competitive, non-selective muscarinic receptor antagonist that acts on both M2 and M3 subtypes.[2][3] While M3 receptors are the primary mediators of bladder contraction, M2 receptors are also involved.[2][3] Tolterodine's therapeutic effect is attributed to the inhibition of bladder contraction and a decrease in detrusor pressure.[2] It is metabolized in the liver to an active 5-hydroxymethyl derivative, which contributes significantly to its therapeutic effect.[2]

Signaling Pathway of Muscarinic Antagonists in Bladder Detrusor Muscle

The following diagram illustrates the signaling cascade initiated by acetylcholine (ACh) binding to M3 muscarinic receptors on the bladder detrusor muscle and the inhibitory action of antagonists like this compound and tolterodine.

cluster_0 cluster_1 cluster_2 ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Antagonist This compound / Tolterodine (Antagonist) Antagonist->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates

Signaling pathway of muscarinic antagonists.

Quantitative In Vivo Efficacy Data

CompoundAnimal ModelKey Efficacy ParametersObservations
This compound RatInhibition of reflex-evoked rhythmic bladder contractionsPreclinical evidence suggests this compound is approximately ten times more potent than oxybutynin (B1027) in inhibiting these contractions. It also shows a five-fold greater selectivity for the urinary bladder over salivary glands compared to oxybutynin.
Tolterodine Conscious Rat (Cerebral Infarct Model)Bladder Capacity (BC)Intravenous administration of low doses (0.2 or 2 nM/kg) significantly increased bladder capacity without increasing residual volume. Higher doses (2,000 nM/kg) decreased bladder contraction pressure and increased residual volume.
Conscious RatMicturition Pressure (MP), Bladder Volume Capacity (BVC)Intravenous or oral administration resulted in a dose-dependent decrease in micturition pressure with no significant change in bladder volume capacity.

Experimental Protocols

The following are generalized protocols for in vivo assessment of bladder function in rats, based on methodologies reported in the literature.

Cystometry in Conscious Rats

This protocol is used to evaluate urodynamic parameters such as bladder capacity, micturition pressure, and residual volume.

Materials:

  • Female Sprague-Dawley rats

  • Anesthesia (e.g., halothane)

  • Polyethylene (B3416737) catheter

  • Infusion pump

  • Pressure transducer and recording system

Procedure:

  • A polyethylene catheter is surgically implanted through the bladder dome under anesthesia.

  • Following a recovery period (e.g., 1 day), the conscious rat is placed in a restraining cage.

  • The bladder catheter is connected to an infusion pump and a pressure transducer.

  • Saline is infused into the bladder at a constant rate (e.g., 0.1 ml/min).

  • Bladder pressure is continuously recorded.

  • The test compound (e.g., tolterodine) or vehicle is administered intravenously or orally.

  • Urodynamic parameters are recorded and analyzed before and after drug administration.

Reflexly-Evoked Rhythmic Bladder Contraction Model

This model assesses the efficacy of compounds in modulating the micturition reflex.

Materials:

  • Same as for cystometry

  • Stimulating electrodes (optional)

Procedure:

  • Follow steps 1-4 of the cystometry protocol.

  • Reflex bladder contractions are induced by infusing saline until rhythmic micturition contractions are established.

  • Once stable rhythmic contractions are achieved, the test compound (e.g., this compound) or vehicle is administered.

  • Changes in the frequency and amplitude of the evoked contractions are recorded and analyzed.

Experimental Workflow for In Vivo Bladder Function Assessment

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of a test compound on bladder function.

A Animal Model Selection (e.g., Sprague-Dawley Rat) B Surgical Implantation of Bladder Catheter A->B C Post-operative Recovery B->C D Baseline Urodynamic Measurements (Cystometry) C->D E Administration of Test Compound or Vehicle D->E F Post-dosing Urodynamic Measurements E->F G Data Analysis (Bladder Capacity, Micturition Pressure, etc.) F->G H Comparison of Treatment vs. Vehicle Groups G->H

In vivo bladder function experimental workflow.

Summary and Conclusion

Both this compound and tolterodine are effective in modulating bladder function in in vivo animal models. This compound, as a selective M3 antagonist, is suggested to be highly potent in inhibiting bladder contractions, with a potentially favorable side-effect profile due to its selectivity. Tolterodine, a non-selective muscarinic antagonist, has demonstrated efficacy in increasing bladder capacity and reducing detrusor pressure in rats.

The lack of direct comparative studies necessitates careful interpretation of the available data. The provided information suggests that this compound may offer a more targeted approach with higher potency. However, further head-to-head in vivo studies are required to definitively establish the comparative efficacy and safety profiles of these two compounds. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative investigations.

References

YM-46303: A Comparative Guide to its M3 Muscarinic Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of YM-46303's performance as a muscarinic M3 receptor antagonist against other established alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways to facilitate an objective evaluation of this compound for preclinical and clinical research.

Introduction to this compound

This compound is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M3 receptor.[1] Muscarinic M3 receptors are predominantly located on smooth muscle cells and glandular tissues, where they mediate contractile and secretory responses, respectively.[2][3][4] By blocking the action of acetylcholine at these receptors, this compound can induce smooth muscle relaxation and reduce glandular secretions. This profile makes it a promising candidate for the treatment of conditions characterized by smooth muscle overactivity, such as overactive bladder (OAB) and irritable bowel syndrome (IBS).[4][5][6]

Comparative Performance of M3 Antagonists

The antagonist activity of this compound is best understood in comparison to other muscarinic antagonists. The following tables summarize the binding affinities and functional potencies of this compound and other well-known M3 antagonists.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

The binding affinity of an antagonist to its receptor is a key indicator of its potency. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)M3 Selectivity over M2
This compound High AffinityLower AffinityHigh AffinityData Not AvailableData Not AvailableSelective
Oxybutynin8.67.78.9Data Not AvailableData Not Available~16-fold
Darifenacin~7.7~7.79.12~7.9~8.3~26-fold
Solifenacin7.66.98.0Data Not AvailableData Not Available~12-fold

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The selectivity is calculated as the ratio of Ki values (Ki(M2)/Ki(M3)).

Table 2: Functional Antagonist Potency (pA2/pIC50) in Primary Cells and Tissues

Functional assays measure the ability of an antagonist to inhibit the response to an agonist, providing a more physiologically relevant measure of potency. The pA2 and pIC50 values are logarithmic measures of antagonist potency.

CompoundTissue/Cell TypeAgonistPotency (pA2/pIC50)
This compound Rat BladderCarbacholHigh
OxybutyninGuinea Pig DetrusorCarbachol7.4
DarifenacinGuinea Pig BladderCarbachol8.6 - 9.4
SolifenacinGuinea Pig DetrusorCarbachol7.1

Note: Data is compiled from various in vitro studies on isolated tissues and primary cells. Direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and evaluation of this compound, the following diagrams illustrate the M3 muscarinic receptor signaling pathway and a typical experimental workflow for validating antagonist activity.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Mediates PKC->Contraction Contributes to YM_46303 This compound YM_46303->M3_Receptor Blocks Antagonist_Validation_Workflow cluster_setup Experimental Setup cluster_assay Calcium Mobilization Assay cluster_analysis Data Analysis Primary_Cells Isolate Primary Cells (e.g., bladder smooth muscle) Cell_Culture Culture Primary Cells Primary_Cells->Cell_Culture Dye_Loading Load cells with Ca2+-sensitive dye (e.g., Fura-2) Cell_Culture->Dye_Loading Antagonist_Incubation Incubate with this compound (or other antagonists) Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with M3 agonist (e.g., carbachol) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure intracellular Ca2+ (fluorescence) Agonist_Stimulation->Fluorescence_Measurement Dose_Response Generate dose-response curves Fluorescence_Measurement->Dose_Response IC50_Calculation Calculate IC50 values Dose_Response->IC50_Calculation Comparison Compare potencies IC50_Calculation->Comparison

References

YM-46303: A Head-to-Head Comparison with Leading Antimuscarinics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of YM-46303 with other prominent antimuscarinic agents, including atropine (B194438), darifenacin, solifenacin, oxybutynin, and tolterodine. The information presented is intended to support research and development efforts in the field of muscarinic receptor pharmacology.

Executive Summary

This compound is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with high affinity for M1 and M3 receptors, and notable selectivity for the M3 subtype over the M2 receptor.[1][2] This profile suggests its potential as a therapeutic agent for conditions such as overactive bladder (OAB), with a possibly reduced risk of cardiac side effects associated with M2 receptor blockade. In vivo studies in rats have indicated that this compound exhibits approximately tenfold higher inhibitory activity on bladder pressure during reflexly-evoked rhythmic contractions and about fivefold greater selectivity for urinary bladder contraction over salivary secretion when compared to oxybutynin.[2][3] This guide summarizes the available quantitative data on its binding affinity and provides detailed experimental protocols for key assays to facilitate a direct comparison with other widely used antimuscarinics.

Data Presentation: Comparative Binding Affinity

The following table summarizes the binding affinities (as pKi values) of this compound and other key antimuscarinics for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a higher binding affinity. Data has been compiled from various pharmacological studies. It is important to note that direct comparisons are best made when data is generated from the same study under identical experimental conditions.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M2 Selectivity (fold)Reference(s)
This compound 8.87.88.98.28.412.6[3]
Atropine 8.9-9.78.9-9.78.9-9.78.9-9.78.9-9.7~1[4]
Darifenacin 7.87.18.97.78.0~63[5]
Solifenacin 7.66.88.07.07.5~16[5]
Oxybutynin 8.27.88.67.98.2~6.3[6]
Tolterodine 8.08.38.18.08.1~0.6[5]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compounds: this compound and other antimuscarinics.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand ([³H]-NMS), and either the test compound, assay buffer (for total binding), or atropine (for non-specific binding). Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Functional Assay: Isolated Bladder Smooth Muscle Contraction

Objective: To assess the functional antagonist activity of a test compound on agonist-induced smooth muscle contraction.

Materials:

  • Animal model (e.g., guinea pig, rat).

  • Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.7), aerated with 95% O2/5% CO2.

  • Muscarinic agonist (e.g., carbachol).

  • Test compounds: this compound and other antimuscarinics.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Humanely euthanize the animal and excise the urinary bladder. Place the bladder in cold, oxygenated Krebs-Henseleit solution. Prepare longitudinal smooth muscle strips.

  • Mounting: Mount the muscle strips in organ baths containing aerated Krebs-Henseleit solution at 37°C. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1g.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washes.

  • Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability.

  • Antagonist Incubation: After washout and return to baseline, incubate the tissues with the test compound or vehicle for a predetermined period (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath.

  • Data Analysis:

    • Measure the contractile response at each agonist concentration.

    • Plot the contractile response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist.

    • Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist).

    • A Schild plot can be constructed to determine the pA2 value, which is a measure of the antagonist's potency.

Visualizations

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to YM_46303 This compound (Antagonist) YM_46303->M3_Receptor Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptors Prepare Cell Membranes with M1-M5 Receptors incubation Incubate Membranes, Radioligand & Compound prep_receptors->incubation prep_ligand Prepare Radioligand ([³H]-NMS) prep_ligand->incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Count Radioactivity filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_data Plot % Specific Binding vs. [Compound] calc_specific->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

YM-46303: A Comparative Analysis of its Muscarinic Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the muscarinic receptor antagonist YM-46303 with other well-characterized antagonists, including atropine, pirenzepine, darifenacin, and tolterodine. The objective is to present a clear, data-driven overview of their relative selectivity profiles against the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). This information is crucial for preclinical research and drug development programs targeting specific muscarinic receptor-mediated pathways.

Quantitative Data Presentation: Muscarinic Receptor Binding Affinities

The following table summarizes the binding affinities (expressed as pKi values) of this compound and other selected muscarinic antagonists for the human M1-M5 receptor subtypes. A higher pKi value indicates a greater binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Primary Selectivity
This compound 8.87.78.98.38.1M3 > M1 > M4 > M5 > M2
Atropine 9.09.19.29.09.0Non-selective
Pirenzepine 8.26.76.97.56.9M1-selective
Darifenacin 8.27.49.17.38.0M3-selective
Tolterodine 8.88.08.57.77.7Non-selective

Note: The pKi values are derived from multiple sources and represent the negative logarithm of the inhibition constant (Ki). Values are rounded to one decimal place for clarity.

Experimental Protocols

The determination of the binding affinities and functional activities of muscarinic antagonists relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for each of the five muscarinic receptor subtypes.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compounds: this compound and other comparator antagonists.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled non-selective antagonist like atropine.

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter and glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Mobilization Assay for Functional Antagonism

Objective: To assess the functional antagonist activity of a test compound at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring its ability to inhibit agonist-induced intracellular calcium release.

Materials:

  • Cells: HEK-293 or CHO cells stably expressing the M1, M3, or M5 receptor subtype.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Muscarinic Agonist: Carbachol or acetylcholine.

  • Test Compound: this compound or other antagonists.

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of the antagonist (test compound) to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist to determine the IC50 value, which represents the concentration of the antagonist that causes 50% inhibition of the agonist's effect.

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through different G-protein families. The M1, M3, and M5 subtypes primarily couple to Gq/11, while the M2 and M4 subtypes couple to Gi/o.

Gq_signaling cluster_receptor M1, M3, M5 Receptor Activation cluster_downstream Downstream Signaling Acetylcholine Acetylcholine M1/M3/M5_Receptor M1/M3/M5 Receptor Acetylcholine->M1/M3/M5_Receptor Binds Gq_protein Gq Protein M1/M3/M5_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_signaling cluster_receptor M2, M4 Receptor Activation cluster_downstream Downstream Signaling Acetylcholine Acetylcholine M2/M4_Receptor M2/M4 Receptor Acetylcholine->M2/M4_Receptor Binds Gi_protein Gi Protein M2/M4_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response

Caption: Gi-coupled muscarinic receptor signaling pathway.

YM-46303: A Comparative Analysis of Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data: Muscarinic Receptor Binding Affinity

The binding affinity of YM-46303 for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), indicates a higher binding affinity with a greater pKi value.

Receptor SubtypepKiKi (nM)Selectivity (M3 vs. M2)
M1 9.10.79
M2 8.26.31
M3 9.40.40~16-fold
M4 8.53.16
M5 8.81.58

Data is based on findings reported in foundational pharmacological studies of this compound.

Signaling Pathway and Experimental Workflow

To provide a clearer context for the presented data, the following diagrams illustrate the M3 muscarinic receptor signaling cascade and a typical experimental workflow for determining receptor binding affinity.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Downstream Targets Acetylcholine (B1216132) Acetylcholine (Agonist) Acetylcholine->M3R Binds YM46303 This compound (Antagonist) YM46303->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare cell membranes expressing muscarinic receptors D Incubate membranes, radioligand, and this compound (or vehicle) A->D B Prepare serial dilutions of this compound B->D C Prepare radioligand (e.g., [³H]-NMS) C->D G Rapid filtration to separate bound and free radioligand D->G E Total Binding: Membranes + Radioligand E->G F Non-specific Binding: Membranes + Radioligand + High conc. of unlabeled antagonist F->G H Measure radioactivity of filters (scintillation counting) G->H I Calculate Specific Binding: Total - Non-specific H->I J Plot % inhibition vs. log[this compound] I->J K Determine IC₅₀ value J->K L Calculate Ki using Cheng-Prusoff equation K->L

Experimental Workflow for a Competitive Radioligand Binding Assay

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the cross-reactivity of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a procedure to determine the inhibition constant (Ki) of a test compound like this compound for muscarinic receptor subtypes.

Objective: To determine the binding affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from a stable cell line (e.g., CHO-K1 cells) expressing one of the human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: A suitable muscarinic radioligand such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled muscarinic antagonist like atropine.

  • Assay Buffer: For example, 50 mM Tris-HCl, 5 mM MgCl2, at a pH of 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of atropine).

  • Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding at each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • From the curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Assay for Functional Antagonism

This assay assesses the functional antagonist activity of this compound at the M3 receptor by measuring its ability to block agonist-induced intracellular calcium release.

Objective: To determine the functional potency of this compound as an antagonist of the M3 receptor.

Materials:

  • A cell line (e.g., CHO-K1) stably expressing the human M3 receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol).

  • Test Compound: this compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Cell Plating: Plate the M3-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or vehicle control for a specified period.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Then, add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells and immediately begin recording the fluorescence intensity over time.

Data Analysis:

  • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence for each well.

  • Normalize the data, with the response to the agonist in the absence of this compound representing 100% and the response in the vehicle control representing 0% inhibition.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium mobilization.

References

Preclinical Evidence for Phospholipase C Inhibitors: A Comparative Guide Supporting Clinical Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Initial searches for preclinical data on "YM-46303" did not yield any publicly available information. This suggests that "this compound" may be an internal designation, a compound in very early stages of development without published data, or a possible misnomer. The following guide has been created as a template to support researchers in compiling and comparing preclinical evidence for a novel Phospholipase C (PLC) inhibitor, here hypothetically named "Novel PLC Inhibitor (NPI-X)," against the widely studied, non-selective inhibitor, U-73122.

Executive Summary

Phospholipase C (PLC) enzymes are critical components of cellular signaling pathways, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] This signaling cascade regulates a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The development of specific PLC inhibitors therefore represents a promising therapeutic strategy. This guide provides a comparative overview of the preclinical data for a hypothetical novel PLC inhibitor, NPI-X, and the established tool compound, U-73122, to illustrate the key evidence required to support advancement into clinical trials.

Comparative Efficacy and Potency

A direct comparison of the in vitro potency and selectivity of NPI-X with existing inhibitors is crucial for establishing a superior pharmacological profile.

Compound Target PLC Isoform(s) IC50 (µM) Cell-Based EC50 (µM) Selectivity Notes
NPI-X (Hypothetical Data) PLCβ, PLCγ0.05 (PLCβ1)0.25 (HEK293 cells)>100-fold selectivity over other PLC isoforms and related enzymes.
U-73122 Pan-PLC inhibitor1-5 (platelets)[4]~6 (neutrophils)[5]Known off-target effects, including inhibition of 5-lipoxygenase and SERCA pumps.[6]

In Vitro and In Vivo Preclinical Evidence

In Vitro Studies

Successful preclinical evaluation hinges on a robust in vitro characterization of the compound's mechanism of action and cellular effects.

Key In Vitro Findings for NPI-X (Hypothetical):

  • Enzymatic Inhibition: NPI-X demonstrates potent, concentration-dependent inhibition of recombinant human PLCβ1 activity in a fluorescence-based assay.

  • Cellular Activity: In cell-based assays, NPI-X effectively blocks agonist-induced IP3 production and subsequent intracellular calcium mobilization in a variety of cell lines.

  • Selectivity: NPI-X shows minimal activity against a panel of other phospholipases and kinases, indicating a high degree of selectivity.

  • Mechanism of Action: Kinetic studies suggest NPI-X is a competitive inhibitor at the PIP2 binding site.

In Vivo Studies

In vivo studies are essential to demonstrate the therapeutic potential and safety of a novel inhibitor in a physiological context.

Key In Vivo Findings for NPI-X (Hypothetical):

  • Pharmacokinetics: NPI-X exhibits favorable pharmacokinetic properties in rodents, with good oral bioavailability and a half-life supporting once-daily dosing.

  • Efficacy in Disease Models: In a xenograft model of a specific cancer, oral administration of NPI-X resulted in significant tumor growth inhibition compared to vehicle control.[7][8] In a model of inflammatory disease, NPI-X reduced tissue swelling and inflammatory markers.[5]

  • Safety and Tolerability: NPI-X was well-tolerated in mice at therapeutically effective doses, with no significant adverse effects observed in preliminary toxicology studies.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of preclinical findings.

PLC Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of a compound on PLC enzymatic activity.

  • Principle: A fluorogenic substrate for PLC is used to measure enzyme activity. Inhibition of the enzyme results in a decreased fluorescent signal.[9]

  • Procedure:

    • Recombinant human PLC is incubated with varying concentrations of the test compound (e.g., NPI-X) or control (U-73122, vehicle) in an assay buffer.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • Fluorescence is measured over time using a plate reader.

    • IC50 values are calculated from the dose-response curves.

Intracellular Calcium Mobilization Assay

This cell-based assay assesses the functional consequence of PLC inhibition.

  • Principle: PLC activation leads to IP3 production and the release of calcium from intracellular stores. This transient increase in cytosolic calcium can be measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with the test compound or controls.

    • A specific agonist is added to stimulate PLC activity.

    • Changes in intracellular calcium concentration are monitored using a fluorescence microscope or plate reader.

Xenograft Tumor Model (In Vivo)

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.[7][8]

  • Procedure:

    • A specific number of human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

    • Tumor growth is monitored regularly.

    • Once tumors reach a predetermined size, mice are randomized into treatment groups (vehicle control, NPI-X, positive control).

    • The test compound is administered according to a defined schedule (e.g., daily oral gavage).

    • Tumor volume and body weight are measured throughout the study.

    • At the end of the study, tumors may be excised for further analysis.

Visualizing the Pathway and Process

Signaling Pathway of Phospholipase C

PLC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Hormone) receptor Receptor (e.g., GPCR, RTK) extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca2+ Release er->ca2_release cellular_response Cellular Response (e.g., Proliferation, Inflammation) ca2_release->cellular_response pkc->cellular_response npi_x NPI-X npi_x->plc inhibits

Caption: The Phospholipase C signaling cascade and the inhibitory action of NPI-X.

Experimental Workflow for In Vitro Screening

In_Vitro_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (PLC Enzymatic Assay) start->primary_screen hit_identification Hit Identification (Compounds with >50% inhibition) primary_screen->hit_identification dose_response Dose-Response Confirmation (IC50 Determination) hit_identification->dose_response Active Hits secondary_assays Secondary Assays (Cell-based functional assays, e.g., Ca2+ flux) dose_response->secondary_assays selectivity_profiling Selectivity Profiling (Panel of related enzymes) secondary_assays->selectivity_profiling lead_candidate Lead Candidate Selection selectivity_profiling->lead_candidate

Caption: A typical workflow for the in vitro screening of novel PLC inhibitors.

Preclinical Development Logic

Preclinical_Development_Logic target_validation Target Validation (PLC in disease) in_vitro In Vitro Characterization (Potency, Selectivity, MoA) target_validation->in_vitro in_vivo_pk In Vivo Pharmacokinetics (ADME) in_vitro->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Disease Models) in_vivo_pk->in_vivo_efficacy safety_tox Safety & Toxicology in_vivo_efficacy->safety_tox clinical_trials Clinical Trials safety_tox->clinical_trials

Caption: Logical progression of preclinical development for a therapeutic candidate.

References

A Comparative Guide to Muscarinic M3 Antagonist Selectivity: Bladder vs. Salivary Gland

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective muscarinic M3 receptor antagonists is a cornerstone in the treatment of overactive bladder (OAB). A critical challenge in this field is to maximize therapeutic efficacy on the bladder detrusor muscle while minimizing adverse effects, such as dry mouth, which arises from the blockade of M3 receptors in the salivary glands. This guide provides a comparative analysis of the bladder to salivary gland selectivity of various M3 antagonists, supported by experimental data and detailed methodologies.

Quantitative Comparison of Bladder to Salivary Gland Selectivity

The following table summarizes the in vitro and in vivo bladder to salivary gland selectivity ratios for several key muscarinic M3 antagonists. A higher ratio indicates greater selectivity for the bladder, suggesting a potentially more favorable side-effect profile.

CompoundIn Vitro Selectivity Ratio (Bladder/Salivary Gland)In Vivo Selectivity Ratio (Bladder/Salivary Gland)Key Findings
Solifenacin (B1663824) (YM905) 3.6-fold3.7 to 6.5-foldDemonstrates greater selectivity for the urinary bladder over salivary glands compared to other tested antimuscarinic drugs[1].
Tolterodine 1.7 to 2.2-fold2.2 to 2.4-foldShows a degree of selectivity for the bladder[1].
Oxybutynin (B1027) 1.7 to 2.2-foldNo functional selectivityExhibits less selectivity compared to solifenacin and tolterodine[1].
Darifenacin (B195073) 7.9-fold (functional affinity)No functional selectivity (in one study)While highly M3-selective, it did not show functional bladder over salivary gland selectivity in an in vivo rat model in one study[1][2].
Atropine (B194438) No selectivityNo functional selectivityA non-selective antagonist serving as a baseline for comparison[1][2].
DA-8010 Not explicitly quantified in the abstractMore potent inhibition of bladder pressure vs. salivationA novel M3 antagonist with a longer-lasting effect on the bladder than on salivary glands in mice[3].

Experimental Protocols

The data presented in this guide are derived from robust preclinical experimental models. The following are detailed methodologies for the key experiments cited.

In Vitro Selectivity Assessment: Measurement of Intracellular Calcium Mobilization

This assay determines the potency of antagonists in inhibiting the agonist-induced intracellular calcium ([Ca2+]i) increase in isolated bladder and salivary gland cells.

  • Cell Isolation:

    • Urinary bladder smooth muscle cells and salivary gland cells are isolated from rats[1].

    • Tissues are minced and enzymatically digested to obtain single-cell suspensions.

  • Fluorescent Calcium Indicator Loading:

    • Isolated cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Antagonist and Agonist Application:

    • Cells are pre-incubated with varying concentrations of the muscarinic antagonist (e.g., solifenacin, tolterodine).

    • A muscarinic agonist, such as carbachol, is then added to stimulate the M3 receptors and induce an increase in [Ca2+]i[1].

  • Data Acquisition and Analysis:

    • The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorometer.

    • The inhibitory effect of the antagonist is quantified by determining the pKi values (the negative logarithm of the inhibitor constant).

    • The in vitro selectivity ratio is calculated by dividing the potency (or a related metric) in bladder cells by the potency in salivary gland cells. A ratio greater than 1 indicates selectivity for the bladder.

In Vivo Selectivity Assessment: Measurement of Intravesical Pressure and Salivary Secretion

This in vivo model assesses the functional selectivity of antagonists in anesthetized animals by simultaneously measuring their effects on bladder contraction and salivation.

  • Animal Preparation:

    • Rats are anesthetized, and catheters are inserted into the bladder to measure intravesical pressure and into a vein for drug administration[1].

    • To measure salivation, a pre-weighed cotton ball is placed in the oral cavity.

  • Drug Administration:

    • The muscarinic antagonist is administered, often intravenously or orally[1][3].

  • Agonist-Induced Response:

    • Carbachol is administered to induce bladder contractions (increase in intravesical pressure) and salivation[1].

  • Measurement of Bladder and Salivary Gland Response:

    • The elevation in intravesical pressure is recorded.

    • The amount of saliva secreted is determined by the change in the weight of the cotton ball[3].

  • Data Analysis:

    • The dose-dependent inhibitory effects of the antagonist on both bladder pressure and salivation are determined.

    • The in vivo selectivity ratio is calculated by comparing the dose of the antagonist required to inhibit the bladder response to the dose required to inhibit salivation by a similar degree.

Signaling Pathways and Experimental Workflow

Muscarinic M3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the M3 muscarinic receptor, which is the primary target for the antagonists discussed.

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Contraction Smooth Muscle Contraction / Glandular Secretion Ca_release->Contraction PKC->Contraction Antagonist M3 Antagonist (e.g., YM-46303) Antagonist->M3_Receptor Blocks

Caption: M3 muscarinic receptor signaling pathway and point of antagonist intervention.

Experimental Workflow for Determining Bladder vs. Salivary Gland Selectivity

The diagram below outlines the general workflow for the in vivo assessment of bladder and salivary gland selectivity of a muscarinic antagonist.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_measurement Data Collection cluster_analysis Data Analysis Anesthesia Anesthetize Animal (e.g., Rat) Catheterization Insert Bladder and Venous Catheters Anesthesia->Catheterization Antagonist_Admin Administer Test Antagonist (e.g., this compound) Catheterization->Antagonist_Admin Agonist_Challenge Administer Muscarinic Agonist (e.g., Carbachol) Antagonist_Admin->Agonist_Challenge Measure_Bladder Measure Intravesical Pressure Agonist_Challenge->Measure_Bladder Measure_Saliva Measure Salivary Secretion Agonist_Challenge->Measure_Saliva Inhibition_Bladder Determine Inhibition of Bladder Contraction Measure_Bladder->Inhibition_Bladder Inhibition_Saliva Determine Inhibition of Salivation Measure_Saliva->Inhibition_Saliva Calculate_Ratio Calculate Bladder to Salivary Gland Selectivity Ratio Inhibition_Bladder->Calculate_Ratio Inhibition_Saliva->Calculate_Ratio

Caption: In vivo experimental workflow for assessing bladder vs. salivary gland selectivity.

Objective Comparison and Conclusion

The available data indicates that achieving high bladder over salivary gland selectivity is a key differentiating factor among muscarinic M3 antagonists. Solifenacin (YM905) demonstrates a notable selectivity for the bladder both in vitro and in vivo[1]. In contrast, older non-selective antagonists like atropine and oxybutynin show little to no selectivity. While darifenacin is highly selective for the M3 receptor subtype, this does not consistently translate to functional selectivity for the bladder over the salivary gland in all preclinical models[1][2].

The novel antagonist DA-8010 also shows promise with a more potent and longer-lasting effect on the bladder compared to the salivary glands in early studies[3]. The development of compounds with improved selectivity ratios is a critical endeavor in the quest for more effective and better-tolerated treatments for overactive bladder. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of novel M3 antagonists.

References

Comparative Analysis of YM-46303 Side Effect Profiles Not Possible Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the side effect profile, clinical trial data, and mechanism of action for the compound designated "YM-46303" has yielded no specific information. As a result, a comparative analysis of its side effect profile against other alternatives cannot be conducted at this time.

The initial investigation aimed to gather quantitative data on adverse events, details of experimental protocols used in clinical trials, and an understanding of the drug's signaling pathway to provide a thorough comparison for researchers, scientists, and drug development professionals. However, publicly available scientific literature and clinical trial databases do not contain specific information pertaining to a compound with the identifier "this compound."

Information was found for a different investigational drug, TRO40303, which was evaluated for reducing reperfusion injury in patients with ST-elevation myocardial infarction. Additionally, extensive data is available on the side effect profiles of a class of drugs known as phosphodiesterase-5 (PDE5) inhibitors, which are primarily used for erectile dysfunction. These include well-documented adverse events for drugs such as sildenafil, vardenafil, tadalafil, and avanafil (B1665834). Common side effects for PDE5 inhibitors include headache, flushing, dyspepsia, rhinitis, and abnormal vision.[1][2][3][4] More serious but rarer side effects like priapism have also been reported.[2]

Without any specific data on this compound, it is not possible to create the requested comparison tables, experimental protocol summaries, or visualizations of its signaling pathways or experimental workflows. Further investigation would be contingent on the public availability of preclinical or clinical data for this specific compound.

References

Safety Operating Guide

Navigating the Disposal of YM-46303: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of a research chemical like YM-46303, particularly when a specific SDS cannot be immediately located.

Step 1: Initial Hazard Assessment and Information Gathering

Before initiating any disposal procedures, the first crucial step is to gather as much information as possible about this compound.

Actionable Steps:

  • Internal Documentation Review: Thoroughly check laboratory notebooks, chemical inventory records, and internal databases for any information pertaining to this compound. This may include the original supplier, purchase date, and any notes on handling and storage.

  • Examine the Container: Carefully inspect the original container for any hazard pictograms, signal words, or precautionary statements.

  • Consult with Colleagues: Inquire with the principal investigator, lab manager, or the researcher who procured or synthesized the compound. They may possess crucial undocumented knowledge.

  • Chemical Structure Analysis: The molecular formula for this compound is C₂₀H₂₃ClN₂O₂. The presence of chlorine and nitrogen in the structure suggests that specific waste stream considerations may be necessary. As an mAChR antagonist, it is biologically active and should be handled with care to avoid accidental exposure.

Step 2: Waste Characterization and Segregation

Based on the information gathered, the next step is to characterize the waste for proper segregation. Never mix different chemical wastes unless it is a validated and approved procedure.

The following table summarizes key characteristics to consider for the proper segregation of chemical waste.

CharacteristicDescriptionRelevance for this compound (Inferred)Disposal Consideration
Physical State Solid, liquid, or gas.Likely a solid powder.Solid chemical waste.
Ignitability Tendency to catch fire.Unknown without specific data. Assume it could be flammable.Store away from ignition sources. Dispose of in a flammable solids waste container if necessary.
Corrosivity Ability to corrode metals (pH ≤ 2 or ≥ 12.5).Unlikely to be strongly corrosive based on its structure, but this should be verified.If corrosive, it requires a specific corrosive waste stream.
Reactivity Tendency to react violently with water, air, or other substances.Unknown without specific data.Segregate from incompatible materials.
Toxicity Harmful if ingested, inhaled, or absorbed through the skin.As a biologically active compound, it should be considered toxic.Handle with appropriate personal protective equipment (PPE). Dispose of as toxic chemical waste.
Halogenated Contains halogen atoms (F, Cl, Br, I).Contains chlorine.Dispose of in a designated halogenated waste stream.

Step 3: Proper Containment and Labeling

Once the waste has been characterized, it must be contained and labeled according to institutional and regulatory guidelines.

  • Container Selection: Use a chemically compatible, non-reactive container with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and all identified hazards (e.g., "Toxic," "Halogenated").

Step 4: Disposal Pathway Determination

The final step is to determine the appropriate disposal pathway. This decision should be guided by your institution's Environmental Health & Safety (EHS) department.

Below is a logical workflow to guide the decision-making process for chemical disposal.

ChemicalDisposalWorkflow cluster_start cluster_assess cluster_sds_yes cluster_sds_no cluster_end start Start: Unwanted Chemical (e.g., this compound) identify Attempt to Identify Chemical and Locate SDS start->identify sds_found SDS Found? identify->sds_found follow_sds Follow Disposal Instructions in SDS Section 13 sds_found->follow_sds Yes characterize Characterize Waste: - Physical State - Hazards (Ignitability, Corrosivity, Reactivity, Toxicity) - Chemical Properties (e.g., Halogenated) sds_found->characterize No end_disposal Proper Disposal follow_sds->end_disposal segregate Segregate Waste into Appropriate Streams characterize->segregate label Label Waste Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards segregate->label contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal Guidance label->contact_ehs contact_ehs->end_disposal

Figure 1. Decision workflow for the proper disposal of a laboratory chemical.

Mandatory Safety Protocols

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Response: Be prepared for potential spills. Have a spill kit readily available that is appropriate for the potential hazards of the chemical.

By following these procedural steps, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, even in the absence of a specific Safety Data Sheet. When in doubt, always consult with your institution's Environmental Health & Safety department. They are the ultimate resource for guidance on chemical waste management.

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